Quinolin-3(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
727650-98-8 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
5H-quinolin-3-one |
InChI |
InChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-2,4-6H,3H2 |
InChI Key |
BUYDAPBEKKVUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=CC(=O)C=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Quinolin 3 5h One and Functionalized Quinolinone Systems
Classical and Established Synthetic Approaches for Quinolinone Ring Systems
Gould-Jacobs Reaction Pathways
The Gould-Jacobs reaction, first reported in 1939, is a cornerstone in the synthesis of 4-hydroxyquinolines, which are tautomers of quinolin-4-ones. wikipedia.orgwikidoc.orgdrugfuture.com The reaction sequence typically begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline (B1666331). wikipedia.orgwikidoc.org
The reaction is known for its utility in preparing various quinoline-based drugs. mdpi.com However, the high temperatures required for the intramolecular cyclization can lead to product degradation, necessitating careful optimization of reaction time and temperature to maximize yields. ablelab.eu Microwave-assisted heating has been shown to improve yields and significantly reduce reaction times. ablelab.eu
Key Features of the Gould-Jacobs Reaction:
| Feature | Description |
| Reactants | Aniline or aniline derivatives and a malonic acid derivative (e.g., diethyl ethoxymethylenemalonate). wikipedia.orgwikidoc.org |
| Intermediates | Anilidomethylenemalonic ester, ketene (B1206846) intermediate. mdpi.com |
| Products | 4-hydroxyquinolines (quinolin-4-ones). wikipedia.orgwikidoc.org |
| Conditions | Thermal, often requiring high temperatures (e.g., 250-300 °C). mdpi.comablelab.eu |
| Advantages | A versatile method for accessing a wide range of substituted quinolin-4-ones. mdpi.com |
| Limitations | Often requires harsh reaction conditions and can result in mixtures of products with asymmetrically substituted anilines. mdpi.com |
Conrad-Limpach Methodologies and Modifications
Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization. wikipedia.org The conditions of the initial condensation are critical; lower temperatures favor the formation of the enamine intermediate required for 4-hydroxyquinoline synthesis, while higher temperatures can lead to the formation of 2-hydroxyquinolines via the Knorr synthesis pathway. scribd.com
The cyclization step typically requires high temperatures, and the use of a high-boiling inert solvent like mineral oil can significantly improve yields compared to performing the reaction neat. wikipedia.orgnih.gov The final product, 4-hydroxyquinoline, exists in tautomeric equilibrium with its keto form, quinolin-4-one. wikipedia.orgwikipedia.org
Reaction Conditions for Conrad-Limpach Synthesis:
| Reactants | Conditions | Product | Yield | Reference |
| Aniline and β-ketoester | Heat (~250 °C) | 4-hydroxyquinoline | Moderate (<30%) | wikipedia.org |
| Aniline and β-ketoester | High-boiling inert solvent (e.g., mineral oil) | 4-hydroxyquinoline | Up to 95% | wikipedia.org |
Friedländer Synthesis and Adaptations
The Friedländer synthesis, discovered by Paul Friedländer, is a versatile method for constructing quinoline (B57606) rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jk-sci.comwikipedia.org The reaction can be catalyzed by either acids or bases and proceeds through a condensation followed by an intramolecular cyclization and dehydration. jk-sci.comresearchgate.net
Two primary mechanisms are proposed: one involving an initial aldol (B89426) condensation followed by imine formation, and the other beginning with Schiff base formation followed by an aldol reaction. wikipedia.orgcdnsciencepub.com The choice of catalyst and reaction conditions can influence the reaction pathway and product distribution. cdnsciencepub.com Adaptations of this method include using in-situ reduction of 2-nitrobenzaldehydes to generate the required 2-aminoaryl aldehyde, expanding the scope of available starting materials. researchgate.net Various catalysts, including trifluoroacetic acid, iodine, and Lewis acids, have been employed to promote the reaction. wikipedia.org
Catalysts and Conditions in Friedländer Synthesis:
| Catalyst | Solvent | Temperature | Reference |
| Acid (e.g., acetic acid, HCl) or Base (e.g., NaOH, pyridine) | Ethanol, Methanol, DMF | Reflux (80–120 °C) | jk-sci.com |
| P2O5/SiO2 | Solvent-free | 80 °C | ijcce.ac.ir |
| Ytterbium triflate | Toluene | Room Temperature to higher temperatures | cdnsciencepub.com |
Camps' Cyclization Reactions
The Camps cyclization, reported by Rudolf Camps in 1899, is a base-catalyzed intramolecular reaction of N-(2-acylaryl)amides to form either quinolin-2-ones or quinolin-4-ones. mdpi.comwikipedia.org The regioselectivity of the cyclization is dependent on the structure of the substrate and the reaction conditions. mdpi.com The mechanism involves an intramolecular aldol-type condensation. mdpi.com
When a strong base is used, deprotonation of the methylene (B1212753) group adjacent to the aryl ketone facilitates an attack on the amide carbonyl, leading to the formation of a quinolin-4-one after dehydration. mdpi.com Conversely, weaker bases can promote deprotonation of the amide's methylene group, resulting in the formation of a quinolin-2-one. mdpi.com The required N-(2-acylaryl)amide precursors can be synthesized through methods like the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride. mdpi.com
Snieckus' Synthesis of 3-Substituted Quinolin-4-ones
Developed by Victor Snieckus's group, this method provides a regioselective route to 3-substituted quinolin-4-ones. mdpi.comekb.eg The synthesis starts with the condensation of an anthranilic acid amide with a ketone to form an imine. mdpi.com This imine, often used without purification, is then treated with a strong base, such as lithium diisopropylamide (LDA), to induce cyclization and form the 3-substituted quinolin-4-one. mdpi.com This approach is particularly valuable due to the availability of a wide range of substituted anthranilic acid amides and the relatively mild conditions of the base-promoted cyclization. mdpi.com
Biere-Seelen Synthesis
The Biere-Seelen synthesis, developed in 1979, is another important route to functionalized quinolin-4-ones. mdpi.commun.ca The procedure begins with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which forms an enaminoester intermediate. mdpi.comekb.eg This intermediate then undergoes cyclization in the presence of a strong base to yield a quinolin-4-one diester. mdpi.com
Subsequent selective hydrolysis and decarboxylation steps can be controlled to produce different functionalized quinolin-4-one derivatives. mdpi.com For instance, base hydrolysis with aqueous sodium hydroxide (B78521) can regioselectively hydrolyze the ester at position 2. mdpi.com This method offers a pathway to quinolin-4-ones that are substituted at various positions on the ring system. vulcanchem.com
Dieckmann Condensation Approaches
The Dieckmann condensation, an intramolecular cyclization of diesters, provides a pathway to cyclic β-ketoesters, which are valuable intermediates in the synthesis of quinolinone frameworks. mdpi.comresearchgate.net A notable application involves the reaction of methyl anthranilate with methyl acrylate (B77674) to form a diester. This diester subsequently undergoes intramolecular cyclization in the presence of a base like sodium hydride to yield a dihydroquinolinone. Subsequent oxidation, for instance with chloranil, leads to the formation of a quinolin-4-one derivative. mdpi.com This strategy highlights the utility of classical condensation reactions in building the core quinolinone structure.
A review encompassing various synthetic protocols for iipseries.orguop.edu.pkresearchgate.nettriazolo[1,5-a]quinolines also identifies the Dieckmann condensation as a key reaction. nih.gov This underscores the versatility of this method in the synthesis of complex fused heterocyclic systems containing the quinoline moiety.
Skraup and Doebner-von Miller Reactions (General Quinoline Synthesis Context)
The Skraup and Doebner-von Miller reactions are foundational methods for the synthesis of the broader quinoline ring system. While not directly producing Quinolin-3(5H)-one, they provide the fundamental quinoline scaffold from which such derivatives can be elaborated.
The Skraup reaction , developed in 1880, involves the synthesis of quinoline by heating aniline and glycerol (B35011) with sulfuric acid and an oxidizing agent like nitrobenzene. iipseries.orguop.edu.pknumberanalytics.com The reaction can be highly exothermic. uop.edu.pk The mechanism proceeds through several steps:
Dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pknumberanalytics.compharmaguideline.com
Conjugate addition (1,4-addition) of aniline to acrolein. uop.edu.pkgoogle.com
Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde to form 1,2-dihydroquinoline (B8789712). uop.edu.pkgoogle.com
Oxidation of the 1,2-dihydroquinoline to yield quinoline. uop.edu.pknumberanalytics.com
The Doebner-von Miller reaction is a modification of the Skraup synthesis. iipseries.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. iipseries.orgwikipedia.org This method is often considered an improvement over the Skraup reaction, potentially leading to higher yields of quinoline derivatives. researchgate.net The reaction mechanism has been a subject of debate, with a proposed fragmentation-recombination mechanism helping to explain observed isotope scrambling patterns. wikipedia.org A key step in the mechanism involves the Michael-type addition of aniline to the α,β-unsaturated aldehyde. youtube.com
| Reaction | Reactants | Key Reagents | Product |
| Skraup Reaction | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid Catalyst (e.g., HCl) | Substituted Quinoline |
Transition Metal-Catalyzed Syntheses of Quinolinone Frameworks
Modern synthetic chemistry has increasingly turned to transition metal catalysis for the efficient and selective construction of complex molecules, including quinolinone frameworks. These methods often proceed under milder conditions and with greater functional group tolerance than classical approaches.
Palladium-Catalyzed Carbonylation and Cyclization Reactions
Palladium-catalyzed reactions are powerful tools for synthesizing quinolinones. nih.gov A common strategy involves a three-component carbonylative cyclization, which is highly regarded for its efficiency. mdpi.com This typically involves the reaction of a 2-iodoaniline, a terminal alkyne, and a source of carbon monoxide. mdpi.comacs.org
Recent advancements have focused on using solid CO-releasing molecules (CORMs) like iron pentacarbonyl (Fe(CO)₅) or molybdenum hexacarbonyl (Mo(CO)₆) to avoid handling gaseous carbon monoxide. mdpi.comacs.org A dual-base system can be employed to control the kinetics of CO release and the subsequent palladium-catalyzed carbonylation and intramolecular cyclization, leading to high yields of 4-quinolones. mdpi.com
Palladium catalysis is also instrumental in tandem reactions, where multiple bond-forming events occur in a single pot. For instance, a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization can yield 3,4-disubstituted quinolin-2(1H)-ones. nih.gov Similarly, Heck coupling reactions of 2-iodoanilines with α,β-unsaturated esters can lead to the formation of quinolin-2(1H)-ones. nih.govresearchgate.net
Rhodium-Catalyzed C-H Activation and Annulation Strategies
Rhodium catalysts are particularly effective in C-H activation and annulation reactions to form quinoline and isoquinolone structures. lucp.netresearchgate.net These reactions often proceed with high regioselectivity.
One notable method involves the rhodium-catalyzed annulation of anilines with alkynic esters to produce quinoline carboxylates in high yields. rsc.org This reaction is proposed to proceed through the in situ formation of an N-formyl derivative which directs the ortho C-H activation by the rhodium catalyst. rsc.org Another approach utilizes vinyl esters as acetylene (B1199291) equivalents for the synthesis of 3,4-unsubstituted isoquinolones via rhodium-catalyzed C-H activation/annulation. whiterose.ac.uk
Rhodium(III) catalysts have been successfully used in the oxidative annulation of N-arylpyridinium salts with alkynes to construct highly substituted polyheteroaromatic compounds containing the quinolinium moiety. researchgate.net
| Catalyst System | Reactants | Product Type |
| [Rh₂(OAc)₄] | Anilines, Alkynic Esters | Quinoline Carboxylates rsc.org |
| Rh(III) catalyst | N-Arylpyridinium Salts, Alkynes | Polycyclic Quinoliniums researchgate.net |
| Rhodium catalyst | Benzamides, Vinyl Acetate (B1210297) | 3,4-Unsubstituted Isoquinolones whiterose.ac.uk |
Ruthenium-Catalyzed Annulation Processes
Ruthenium catalysts offer alternative pathways for the synthesis of quinoline and isoquinolone derivatives. One method involves the ruthenium-catalyzed [5+1] annulation of 2-alkenylanilines with sulfoxonium ylides to provide highly functionalized quinolines. organic-chemistry.org
Another efficient protocol describes the synthesis of 3-substituted quinolines through a ruthenium-catalyzed aza-Michael addition and subsequent intramolecular annulation of enaminones with anthranils. dartmouth.edu Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has also been achieved, using the 8-aminoquinolinyl group as a bidentate directing group, to yield isoquinolones. acs.orgnih.gov
Cobalt-Assisted C-H Bond Activation
Cobalt catalysts, being more earth-abundant and less expensive than noble metals, are increasingly explored for C-H activation strategies. mdpi.comresearchgate.net Cobalt(III)-catalyzed C-H activation has been used to synthesize quinolines from the reaction of anilides with alkynes. mdpi.comresearchgate.net The addition of a Lewis acid, such as Zn(OTf)₂, can enhance the efficiency of this transformation. researchgate.net
The mechanism is thought to involve ortho C-H activation to form a C-Co species, which then undergoes nucleophilic addition to the amide. researchgate.net Cobalt catalysts have also been employed in the redox-neutral cyclization of anilines and acetophenones to generate a variety of quinoline structures with good functional group tolerance. mdpi.com Furthermore, Cp*Co(III) catalysts have been shown to be effective for the C(sp³)–H bond alkenylation of 8-methylquinoline. acs.org
Copper-Mediated Cyclizations
Copper catalysis has become a cornerstone in the synthesis of nitrogen-containing heterocycles, including quinolines and quinolinones, due to the low cost and versatile reactivity of copper salts. These methods often proceed through cascade or domino reactions, enabling the formation of multiple bonds in a single operation.
An efficient cascade approach involves the copper-catalyzed intermolecular Ullmann-type C-N coupling followed by an enamine condensation reaction. organic-chemistry.org This method utilizes ortho-acylanilines and alkenyl iodides to produce multisubstituted quinolines in good to excellent yields. organic-chemistry.org The optimization of this reaction identified glycine (B1666218) as a highly effective ligand. organic-chemistry.org Another innovative strategy is the copper-catalyzed C(sp)−H aryl amination of terminal alkynes with anthranils, which act as aryl nitrene precursors. sciengine.com This process generates reactive N-aryl ynamine intermediates that cyclize to form various quinoline and 2-quinolinone derivatives. sciengine.com
Copper catalysts are also effective in domino reactions starting from enaminones and 2-bromo- or 2-iodobenzaldehydes, which proceed via an aldol reaction, C(aryl)–N bond formation, and subsequent elimination to yield quinoline derivatives. rsc.org Furthermore, a sustainable synthesis has been developed using a well-defined, air-stable Cu(II)-pincer complex to catalyze the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerobic conditions. ijstr.org Mechanistic studies suggest that some copper-catalyzed dual cyclizations are initiated by a Lewis acid-accelerated addition of an aniline to a nitrile, forming an indole (B1671886) substructure, which is then followed by a copper-catalyzed C-N coupling to furnish the quinoline ring. researchgate.net
| Catalyst System | Reactants | Product Type | Key Features |
| CuI / Glycine | ortho-Acylanilines, Alkenyl iodides | Multisubstituted Quinolines | Cascade Ullmann C-N coupling/enamine condensation. organic-chemistry.org |
| Copper Catalyst | Terminal alkynes, Anthranils | C2-Substituted 2-Quinolinones | C(sp)−H aryl amination via aryl nitrene precursors. sciengine.com |
| Cu(II)-Pincer Complex | 2-Aminobenzyl alcohols, Ketones | Substituted Quinolines | Aerobic dehydrogenative coupling. ijstr.org |
| CuBr₂ / TFA | 2-Ethynylanilines, Ethyl glyoxylate | 2-Ester-Substituted Quinolines | [5 + 1] Annulation strategy. organic-chemistry.org |
| CuCl | Ammonium (B1175870) salts, Anthranils | 2,3-Diaroylquinolines | [4 + 1 + 1] Annulation with O₂ as the oxidant. mdpi.com |
Other Metal-Catalyzed Multicomponent Reactions
Beyond copper, a variety of other transition metals are employed to catalyze multicomponent reactions (MCRs) for quinolinone synthesis, offering high atom economy and molecular diversity from simple precursors. nih.gov These MCRs often combine several catalytic cycles to construct complex heterocyclic scaffolds in a single pot. nih.govacs.org
Iron catalysis, valued for its low cost and benign nature, has been successfully applied. Iron(III) triflate (Fe(OTf)₃) catalyzes a one-pot, solvent-free reaction between amines, aldehydes, and terminal aryl alkynes through the activation of a terminal alkyne C-H bond. rsc.org Similarly, Fe(acac)₃ has been used in a three-component coupling-cycloisomerization reaction. organic-chemistry.org
Palladium-catalyzed reactions are also prominent, such as the annulation of o-iodo-anilines with propargyl alcohols to afford 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org In a more complex system, a triple metal-catalyzed (Rh/Pd/Cu) reaction sequence involving conjugate-addition and amidation steps has been devised for the one-pot synthesis of 3,4-dihydroquinolinones. acs.org Ytterbium(III) triflate (Yb(OTf)₃) has proven effective in a three-component reaction of aldehydes, alkynes, and amines, particularly when accelerated by microwave irradiation. organic-chemistry.org
| Catalyst | Reactant Types | Reaction Type | Key Features |
| Fe(OTf)₃ | Amines, Aldehydes, Terminal Alkynes | C-H Activation/Cyclization | Solvent-free, recyclable catalyst. rsc.org |
| Rh/Pd/Cu System | - | Conjugate-Addition/Amidation | One-pot, triple metal-catalyzed process. acs.org |
| Yb(OTf)₃ | Aldehydes, Alkynes, Amines | A³ Coupling/Cyclization | Microwave-assisted, reusable catalyst. organic-chemistry.org |
| Palladium Catalyst | o-Iodo-anilines, Propargyl Alcohols | Annulation | Mild conditions, broad functional group tolerance. organic-chemistry.org |
| Iron(III) chloride (FeCl₃) | Ethyl acetoacetate (B1235776), Aromatic aldehydes | Knoevenagel Condensation/Cyclization | Lewis acid catalysis for dihydroquinolinone synthesis. researchgate.net |
Metal-Free and Environmentally Conscious Synthetic Protocols
In line with the principles of green chemistry, significant research has focused on developing synthetic routes to quinolinones that avoid heavy metals and minimize environmental impact through organocatalysis, alternative energy sources, and benign solvent systems.
Organocatalysis in Quinolinone Synthesis (e.g., N-Heterocyclic Carbenes)
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for assembling complex molecules. ntu.edu.sg In the context of quinoline synthesis, NHCs catalyze an indirect Friedländer annulation, reacting 2-aminobenzyl alcohol and its derivatives with ketones. rsc.org This approach can be extended to a one-pot, two-step tandem reaction starting from readily available alcohols and ketones. rsc.org
NHC catalysis can also be combined with other catalytic systems. A facile synthesis of quinolines has been reported using an NHC-copper catalyzed indirect Friedländer reaction between 2-aminobenzyl alcohol and aryl ketones, which notably proceeds at room temperature using DMSO as the oxidant. rsc.orgnih.gov Furthermore, NHCs have been used to generate α,β-unsaturated acyl azolium intermediates, which can undergo enantioselective addition with a benzylic carbon nucleophile. This initiates a cascade of stereoselective Mannich and lactam formation steps to produce complex pyrrolo[3,2-c]quinolones with high optical purity. ntu.edu.sg
| Catalyst System | Reactants | Reaction Type | Product |
| N-Heterocyclic Carbene (NHC) | 2-Aminobenzyl alcohol, Ketones | Indirect Friedländer Annulation | Polysubstituted Quinolines rsc.org |
| NHC-Copper | 2-Aminobenzyl alcohol, Aryl ketones | Indirect Friedländer Annulation | Quinolines rsc.orgnih.gov |
| Chiral NHC | α-Bromo enal, Multifunctional substrate | Asymmetric Cascade Reaction | Pyrrolo[3,2-c]quinolines ntu.edu.sg |
Brønsted Acid-Catalyzed Reactions
Brønsted acids are effective catalysts for intramolecular cyclization reactions leading to quinolinone scaffolds, often through Friedel-Crafts-type mechanisms. mdpi.com Polyphosphoric acid (PPA) has been used for the intramolecular cyclization of 2-arylaminoazulene derivatives, which bear ester groups, to produce azuleno[2,1-b]quinolones in excellent yields. mdpi.com
Other Brønsted acids, such as camphorsulfonic acid (CSA), have been used in metal-free, Povarov-type multicomponent reactions of anilines, alkynes, and paraformaldehyde under microwave irradiation. rsc.org This reaction proceeds via a [4 + 2] cycloaddition between an in situ-generated imine and the alkyne. rsc.org Reusable solid acid catalysts and Brønsted acidic ionic liquids have also been developed to facilitate Friedländer-type syntheses, offering advantages in catalyst separation and recycling under solvent-free conditions. orgchemres.org These catalysts function by activating a carbonyl group towards nucleophilic attack, followed by cyclodehydration. orgchemres.org
| Brønsted Acid | Reactants | Reaction Type | Key Features |
| Polyphosphoric Acid (PPA) | 2-Arylaminoazulene derivatives | Intramolecular Cyclization | Synthesis of azuleno[2,1-b]quinolones. mdpi.comnih.gov |
| Camphorsulfonic Acid (CSA) | Anilines, Alkynes, Paraformaldehyde | Povarov-type [4+2] Cycloaddition | Metal-free, microwave-assisted multicomponent reaction. rsc.org |
| MNP-IL-HSO₄ | o-Aminoaryl ketones, α-Methylene carbonyls | Friedländer Cyclocondensation | Reusable, nanomagnetic supported ionic liquid catalyst. orgchemres.org |
| Trifluoroacetic Acid (TFA) | 2-Ethynylaniline, Ethyl glyoxylate | [5 + 1] Annulation (with CuBr₂) | Co-catalyst in a metal-promoted reaction. organic-chemistry.org |
Microwave-Assisted Synthesis
Microwave irradiation has been widely adopted as an alternative energy source to conventional heating, dramatically reducing reaction times from hours to minutes and often improving product yields. rsc.orgasianpubs.org This technique has been applied to various quinolinone syntheses, including multicomponent reactions and classic named reactions.
For instance, the Combes cyclization of anilines with ethyl acetoacetate has been efficiently performed under solvent-free, microwave-assisted conditions using a reusable acidic resin (NKC-9) as the catalyst. asianpubs.org Microwave heating also facilitates the one-pot synthesis of quinolinone derivatives from the reaction of anilines with acetylene dicarboxylic esters or diethyl methoxymethylene malonate in diphenyl ether. thieme-connect.com In another green approach, a solid acid-catalyzed (montmorillonite K-10) multicomponent domino reaction of anilines, aldehydes, and terminal aryl alkynes is significantly accelerated by microwave activation, yielding substituted quinolines with high atom economy. rsc.org An efficient one-pot synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant is also achieved under solvent-free microwave conditions without an added catalyst. core.ac.uk
| Reaction Name/Type | Catalysis/Conditions | Reactants | Key Advantage |
| Combes Synthesis | NKC-9 acidic resin, Solvent-free | Anilines, Ethyl acetoacetate | High yields in short reaction times (e.g., 1.5 min). asianpubs.org |
| Condensation/Cyclization | Diphenyl ether solvent | Anilines, Acetylene dicarboxylic esters | Yields up to 78% in 10 minutes. thieme-connect.com |
| Domino Cyclization | Montmorillonite K-10, Solvent-free | Anilines, Aldehydes, Terminal Alkynes | High atom economy, reaction in minutes. rsc.org |
| Friedländer-type | SnCl₂·2H₂O (reductant), Solvent-free | o-Nitrobenzaldehyde, Enolizable ketones | Catalyst-free, one-pot procedure. core.ac.uk |
| Povarov-type MCR | Camphorsulfonic acid (CSA) | Anilines, Alkynes, Paraformaldehyde | Rapid, metal-free synthesis of 4-aryl quinolines. rsc.org |
Solvent-Free and Aqueous Medium Approaches
The replacement of volatile organic solvents with water or eliminating solvents entirely represents a significant advance in green synthetic chemistry. Water can influence reactions through its high polarity and hydrogen-bonding ability, sometimes enabling reactions that are inefficient in organic media. ingentaconnect.com
Aqueous Medium Approaches A straightforward and efficient catalyst-free Friedländer reaction for synthesizing quinolines has been demonstrated by reacting 2-aminobenzaldehyde (B1207257) with various ketones in water at 70°C, achieving high yields. organic-chemistry.org An effective one-step method for preparing 4-quinolone derivatives involves the reaction of isatoic anhydride (B1165640) with carbonyl compounds in water using K₂CO₃ as a weak base. mdpi.com In another example, thiamine (B1217682) hydrochloride (Vitamin B1) has been used as a green catalyst for the one-pot, three-component synthesis of polysubstituted quinolines in aqueous media under reflux. rsc.org
Solvent-Free Approaches Solvent-free, or neat, reaction conditions minimize waste and can lead to higher reaction rates. A mild and efficient synthesis of 4-hydroxy-2-quinolinones proceeds in two steps under solvent-free conditions: the reaction of anilines with Meldrum's acid, followed by cyclization of the resulting intermediate using methanesulfonic acid anhydride (MSAA). sci-hub.se The Friedländer hetero-annulation between 2-aminoaryl ketones and carbonyl compounds can be achieved by heating at 80°C with silica-supported P₂O₅ under solvent-free conditions. researchgate.net Additionally, iron(III) triflate has been used as a recyclable catalyst for the solvent-free, one-pot synthesis of quinolines from amines, aldehydes, and terminal aryl alkynes. rsc.org
| Approach | Catalysis / Conditions | Reactants | Key Features |
| Aqueous Medium | Catalyst-free, 70°C | 2-Aminobenzaldehyde, Ketones | Green Friedländer synthesis. organic-chemistry.org |
| Aqueous Medium | K₂CO₃, Water | Isatoic anhydride, Carbonyl compounds | One-step synthesis of 4-quinolones. mdpi.com |
| Aqueous Medium | Thiamine hydrochloride (VB₁) | 2-Cyano-N-methylacetamide, Arylglyoxals, Arylamines | One-pot, three-component reaction using a biocatalyst. rsc.org |
| Solvent-Free | Methanesulfonic acid anhydride | Malonic acid monoanilides | Mild conditions for 4-hydroxy-2-quinolinones. sci-hub.se |
| Solvent-Free | P₂O₅/SiO₂, 80°C | 2-Aminoaryl ketones, Carbonyl compounds | Friedländer hetero-annulation. researchgate.net |
| Solvent-Free | Fe(OTf)₃ | Amines, Aldehydes, Terminal Alkynes | Recyclable Lewis acid catalyst. rsc.org |
Oxidative Annulation Strategies
Oxidative annulation has emerged as a powerful tool for the synthesis of quinoline and quinolinone frameworks. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single operation, typically through C-H bond activation, and are characterized by their high atom economy.
Recent advancements have highlighted the use of various catalytic systems to facilitate these transformations. For instance, a notable strategy involves the iron(III) chloride (FeCl₃)-catalyzed oxidative annulation of anilines and aryl ketones, utilizing dimethyl sulfoxide (B87167) (DMSO) as a methine source. rsc.org This reaction proceeds with the promotion of potassium persulfate (K₂S₂O₈) and accommodates a wide array of substituents, including both electron-donating and electron-withdrawing groups, to produce 4-arylquinolines in high yields. rsc.org The mechanism is believed to involve the in situ generation of an iminium intermediate from aniline and DMSO, which then reacts with an enolate to undergo cyclization and subsequent oxidation to furnish the quinoline ring. rsc.org
Another approach employs a cobalt(III) catalyst for the one-pot synthesis of 3,4-substituted quinolines from simple aryl amines and ketones with paraformaldehyde. rsc.org This method is distinguished by its excellent functional group tolerance and good to excellent yields, with water and hydrogen gas as the only byproducts. rsc.org Copper catalysts, in conjunction with oxygen as a green oxidant, have also been successfully used for the cyclization of anilines and aryl ketones in a DMSO medium to afford 2-aryl quinolines. rsc.org
Furthermore, a synthetic strategy for pyrrolo[3,4-c]quinoline-1,3-diones has been developed that involves a sequential cerium oxide (CeO₂) catalyzed oxidative annulation followed by dehydrogenation and N-demethylation mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org This protocol provides access to a range of fused tetrahydroquinolines and pyrrolo[3,4-c]quinoline-1,3-diones with good yields and functional group tolerance. rsc.org Some of the synthesized compounds have demonstrated notable fluorescence quantum yields. rsc.org
Table 1: Examples of Oxidative Annulation Strategies for Quinoline Derivatives
| Catalyst/Promoter | Starting Materials | Product Type | Key Features |
| FeCl₃ / K₂S₂O₈ | Anilines, Aryl ketones, DMSO | 4-Arylquinolines | High yields, wide substrate scope. rsc.org |
| Co(III) catalyst | Aryl amines, Ketones, Paraformaldehyde | 3,4-Substituted quinolines | Good to excellent yields, excellent functional group tolerance. rsc.org |
| Copper catalyst / O₂ | Anilines, Aryl ketones, DMSO | 2-Arylquinolines | Aerobic conditions, moderate to good yields. rsc.org |
| CeO₂ / DDQ | Fused tetrahydroisoquinolines | Pyrrolo[3,4-c]quinoline-1,3-diones | Sequential reaction, good yields, fluorescent products. rsc.org |
Iodine-Catalyzed Multicomponent Reactions
Molecular iodine has gained prominence as an inexpensive, readily available, and environmentally benign catalyst for various organic transformations, including the synthesis of quinoline derivatives through multicomponent reactions (MCRs). rsc.orgscispace.com MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and operational steps. rsc.org
A significant application of iodine catalysis is in the Friedländer synthesis of quinolines. rsc.org More specifically, iodine has been effectively used to catalyze the three-component reaction of arylaldehydes, naphthalen-2-amine, and ketones or β-keto esters to produce benzo[f]quinoline (B1222042) derivatives with high selectivity. scispace.com
In a similar vein, a metal-free, iodine-catalyzed three-component tandem reaction of arylamines, ethyl glyoxylate, and α-ketoesters has been developed for the synthesis of quinoline-2,4-carboxylates. rhhz.net This method proceeds under mild conditions and demonstrates excellent functional group tolerance, providing access to biologically relevant quinoline structures in moderate to good yields. rhhz.net The proposed mechanism involves the initial formation of an imine from the arylamine and ethyl glyoxylate, followed by the addition of the enolate of the α-ketoester and subsequent cyclization. rhhz.net
Sashidhara and coworkers have reported a microwave-assisted, iodine-catalyzed three-component tandem annulation of aromatic amines, aromatic aldehydes, and 4-hydroxycoumarin (B602359) to synthesize chromeno[4,3-b]quinolin-6-one (B184693) derivatives. rsc.org This Povarov-type reaction proceeds through a Knoevenagel intermediate and offers high yields for a diverse range of products. rsc.org
Table 2: Iodine-Catalyzed Multicomponent Reactions for Quinoline Synthesis
| Reactants | Product Type | Key Features |
| Arylaldehydes, Naphthalen-2-amine, Ketones/β-keto esters | Benzo[f]quinoline derivatives | Mild conditions, high selectivity. scispace.com |
| Arylamines, Ethyl glyoxylate, α-Ketoesters | Quinoline-2,4-carboxylates | Metal-free, moderate to good yields, excellent functional group tolerance. rhhz.net |
| Aromatic amines, Aromatic aldehydes, 4-Hydroxycoumarin | Chromeno[4,3-b]quinolin-6-one derivatives | Microwave-assisted, high yields, Povarov-type reaction. rsc.org |
Cascade and Domino Reactions for this compound Derivatives
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the construction of complex molecules from simple precursors in a single, uninterrupted sequence of intramolecular transformations. mdpi.com These reactions are highly atom-economical and often proceed with high stereoselectivity, making them particularly attractive for the synthesis of natural products and pharmaceutically active compounds. mdpi.com
The synthesis of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones, and 4(1H)-quinolinones has been extensively explored using domino reactions. mdpi.com These approaches can be broadly categorized based on the key bond-forming or rearrangement steps, including reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures, high-temperature cyclizations, and metal-promoted processes. mdpi.com
For example, a domino reaction involving the Michael addition of dimedone to ethyl 2-(2-oxoindolin-3-ylidene)acetate, followed by a three-component reaction with ammonium acetate and isatins, has been developed to construct novel dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives. beilstein-journals.org This piperidine-promoted reaction proceeds with good yields and high diastereoselectivity. beilstein-journals.org
Another notable example is the acid-mediated, DMSO-assisted one-pot tandem synthesis of 3-substituted-1-aryl-1H-pyrazolo-[3,4-b]quinoline compounds from substituted aryl amines and pyrazolones. rsc.org This cascade mechanism allows for the selective formation of these valuable heterocycles without the need for transition metals or external oxidants, highlighting its environmentally friendly nature. rsc.org
Solid-Phase Synthesis of Quinolinone Libraries
Solid-phase synthesis has become an indispensable tool for the rapid generation of large libraries of compounds for high-throughput screening and drug discovery. This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with purification achieved by simple filtration and washing of the resin.
An efficient method for the parallel solid-phase synthesis of 3,5-dicarboxamide-quinolin-2(1H)-one derivatives has been developed using a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin. acs.orgacs.org The synthesis begins with the loading of 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid onto the resin via reductive amination. acs.org Subsequently, various building blocks can be introduced at the 3- and 5-positions to generate a library of disubstituted quinolinones with high purity and good yields. acs.org
Another solid-phase approach utilizes a TMSOTf-catalyzed intramolecular seleno-arylation of tethered alkenes on a polystyrene-supported succinimidyl selenide (B1212193) as a key step for the synthesis of substituted quinolines. clockss.org This method provides stereoselective and regioselective access to tetrahydroquinolines containing a seleno-functionality, which can then be converted to quinolines in good yields and purities through deprotection and syn-elimination of the corresponding selenoxides. clockss.org
Furthermore, a solid-phase method has been developed for the synthesis of a 6-phenylquinolin-2(1H)-one core structure, which serves as a steroid mimetic. ki.se This strategy involves attaching a 6-bromo-2-chloroquinoline (B23617) to a Wang resin, followed by a Suzuki coupling to introduce the D-ring mimic. ki.se Subsequent alkylation of the phenolic position and cleavage from the resin generates a library of N-alkylated 6-phenyl-quinolones. ki.se
Table 3: Solid-Phase Synthesis Strategies for Quinolinone Libraries
| Resin | Key Reaction | Product Type | Key Features |
| PL-FDMP resin | Reductive amination, Amide coupling | 3,5-Dicarboxamide-quinolin-2(1H)-one derivatives | Parallel synthesis, high purity, good yields. acs.orgacs.org |
| Polystyrene-supported succinimidyl selenide | Intramolecular seleno-arylation | Substituted quinolines | Stereoselective, regioselective. clockss.org |
| Wang resin | Suzuki coupling, Alkylation | N-Alkyl-6-phenyl-quinolones | Steroid mimetics, library generation. ki.se |
Mechanistic Investigations and Reactivity Profiles of Quinolin 3 5h One Systems
Elucidation of Reaction Mechanisms in Quinolinone Formation
The synthesis of the quinolinone core can be achieved through various strategic approaches, each with its own distinct mechanistic pathway. These pathways often involve a sequence of condensation, cyclization, and functionalization steps, the nature of which dictates the final substitution pattern of the heterocyclic ring.
Stepwise Mechanisms in Condensation and Cyclization Reactions
The formation of quinolinone frameworks frequently proceeds through a series of well-defined steps involving condensation and subsequent cyclization. Classical named reactions provide a foundation for understanding these transformations.
For instance, the Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an activated methylene (B1212753) group. cdnsciencepub.comorientjchem.org Mechanistic studies suggest that under both acidic and basic conditions, the initial and rate-limiting step is an intermolecular aldol (B89426) condensation. cdnsciencepub.com This is followed by a rapid cyclization and subsequent dehydration to furnish the quinoline (B57606) derivative. cdnsciencepub.com The aldol adduct and the cyclized intermediate are typically short-lived and not detectable. cdnsciencepub.com
The Gould-Jacobs reaction is another cornerstone in quinolin-4-one synthesis. mdpi.com It commences with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. The resulting intermediate then undergoes thermal cyclization, often through a ketene (B1206846) intermediate under harsh conditions, to yield a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.com Subsequent hydrolysis and decarboxylation produce the quinolin-4-one. mdpi.com
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones. The mechanism involves the formation of an enamine, followed by protonation of the ketone and cyclization with subsequent dehydration. iipseries.org
Similarly, the Skraup synthesis utilizes the reaction of anilines with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.org The mechanism initiates with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. An intramolecular electrophilic substitution, followed by dehydration and oxidation, leads to the quinoline ring system. iipseries.org
More contemporary methods, such as the zirconocene-catalyzed reaction of o-aminothiophenol and 1,3-ynones, propose a three-step mechanism. rsc.org This involves a Michael addition, followed by an intramolecular cyclization-condensation to form a 1,5-benzothiazepine (B1259763) intermediate, which then undergoes an iodine-mediated desulfurative step to yield the quinoline. rsc.org
| Reaction Name | Key Reactants | General Mechanism |
| Friedländer Synthesis | o-aminobenzaldehyde/ketone, active methylene compound | Intermolecular aldol condensation -> rapid cyclization -> dehydration. cdnsciencepub.com |
| Gould-Jacobs Reaction | Aniline, diethyl ethoxymethylenemalonate | Condensation -> thermal cyclization (via ketene) -> hydrolysis -> decarboxylation. mdpi.com |
| Combes Synthesis | Aniline, β-diketone | Enamine formation -> protonation -> cyclization -> dehydration. iipseries.org |
| Skraup Synthesis | Aniline, glycerol, H₂SO₄, oxidizing agent | Acrolein formation -> Michael addition -> intramolecular electrophilic substitution -> dehydration -> oxidation. iipseries.org |
Intramolecular Aldol Condensation Mechanisms
Intramolecular aldol condensations are powerful ring-forming reactions, particularly for the synthesis of cyclic quinolone precursors. libretexts.org These reactions occur within a single molecule containing two carbonyl groups, where one acts as the enolate donor and the other as the electrophilic acceptor. libretexts.org The proximity of the reacting centers often leads to faster reaction rates compared to their intermolecular counterparts. libretexts.org
The mechanism is initiated by the deprotonation of an α-carbon by a base, forming an enolate. youtube.com This enolate then undergoes an intramolecular nucleophilic attack on the other carbonyl carbon, leading to a cyclic intermediate. youtube.com Subsequent protonation yields a β-hydroxy cyclic ketone, which can then undergo dehydration, often promoted by heat, to form a conjugated cyclic enone. youtube.com
The regioselectivity of the intramolecular aldol condensation is governed by the formation of the most thermodynamically stable ring system, with five- and six-membered rings being strongly favored due to minimal ring strain. libretexts.orgkhanacademy.org For example, the intramolecular aldol reaction of a 1,5-diketone exclusively yields the six-membered ring product, while a 1,4-diketone forms the five-membered ring product. libretexts.org
C-H Activation and Functionalization Mechanisms
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of quinoline systems. rsc.org These reactions allow for the direct introduction of various substituents onto the quinoline scaffold, bypassing the need for pre-functionalized starting materials. rsc.org
A common approach involves the use of a directing group on the quinoline, such as an N-oxide or an 8-amido group, which coordinates to the metal center and facilitates C-H bond cleavage at a specific position. nih.govacs.org The general mechanism often involves the following key steps:
Coordination: The metal catalyst coordinates to the heteroatom of the quinoline derivative. nih.gov
C-H Activation/Metalation: The C-H bond is cleaved to form a metallacyclic intermediate. This step can proceed through various pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or single-electron transfer (SET), depending on the metal and reaction conditions. nih.gov
Functionalization: The metallacycle reacts with a coupling partner (e.g., an alkyne, alkene, or aryl halide).
Reductive Elimination/Oxidation: The final product is released, and the catalyst is regenerated.
For example, palladium-catalyzed C2-alkenylation of quinoline N-oxides can proceed via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition and reductive elimination. nih.gov In some copper-catalyzed reactions, a Cu(II) to Cu(III) oxidation is proposed, followed by reductive elimination. nih.gov DFT calculations and experimental studies have been instrumental in elucidating these complex mechanistic pathways, such as identifying the concerted metalation-deprotonation pathway in certain palladium-catalyzed arylations. nih.gov
| Metal Catalyst | Directing Group | Position Functionalized | Proposed Mechanistic Step |
| Palladium (Pd) | N-oxide | C2 | Oxidative Addition/Reductive Elimination. nih.gov |
| Copper (Cu) | N-oxide | C2 | Ag-mediated Cu(II) to Cu(III) oxidation. nih.gov |
| Rhodium (Rh) | N-oxide | C8 | Oxidative coupling. rsc.org |
| Cobalt (Co) | N-oxide | C8 | Base-assisted internal electrophilic-type substitution (BIES). researchgate.net |
Photochemical Reaction Mechanisms
Photochemistry offers unique pathways for the synthesis and functionalization of quinolinone systems, often leading to products that are inaccessible through thermal methods. These reactions are typically initiated by the absorption of light, which promotes the molecule to an electronically excited state with distinct reactivity.
The photochemical behavior of quinoline derivatives is highly dependent on the nature of the substituents and the reaction conditions. For instance, the irradiation of 2-(alkylcarbamoyl)quinolines can lead to the formation of five-membered cyclic products through a Type-II hydrogen-atom abstraction from the triplet excited state. oup.com In contrast, the introduction of a methyl group at the 3-position can steer the reaction towards the formation of N-acetyl-N-alkylcarbamoyl derivatives via the singlet excited state and subsequent atmospheric oxidation. oup.com
Photochemical cycloadditions represent another important class of reactions. The reaction between quinolines and alkenes can be promoted by a photosensitizer, leading to the formation of ortho, meta, or para cycloadducts. nih.gov The generation of the triplet excited state of the arene often favors the formation of ortho and para adducts through a stepwise radical cycloaddition mechanism. nih.gov Mechanistic studies, including kinetic isotope effect measurements, have revealed that these cycloadditions can involve a reversible intermolecular radical addition step, with the subsequent intramolecular radical recombination being the selectivity-determining step. nih.gov
Furthermore, visible light-mediated reactions have been developed for the synthesis of 3-substituted quinolines. One such method involves the irradiation of N-bromosuccinimide (NBS) to generate a bromine radical, which initiates a cascade involving the formation of an iminyl radical from an allylic azide, followed by intramolecular cyclization onto the aryl ring. acs.org
Electron-Transfer Induced Photo-oxidation Mechanisms
Photoinduced single-electron transfer (SET) is a powerful tool for generating radical ions, which can then undergo a variety of chemical transformations. nih.gov In the context of quinolinone chemistry, SET processes can initiate oxidative cyclizations to form the heterocyclic core.
A general scheme for electron-transfer induced photo-oxidation involves the excitation of a photosensitizer, which then accepts an electron from a donor molecule to form a radical cation. nih.gov This radical cation can then undergo further reactions, such as intramolecular cyclization. A key challenge in photoinduced electron transfer is the competing back electron transfer process, which can reduce the efficiency of the desired chemical reaction. nih.gov
Strategies to overcome this involve designing systems where the initial electron transfer is followed by a rapid, irreversible chemical step. For example, in the synthesis of phenanthridinones and quinolinones, N-aryl amides are oxidized via SET by an excited iridium photocatalyst to generate amidyl radicals. chinesechemsoc.org These radicals then undergo intramolecular cyclization onto the proximal aryl ring. chinesechemsoc.org In the case of α,β-unsaturated amides, the photocatalyst can also act as an energy transfer agent to facilitate E/Z isomerization, ensuring the substrate adopts the correct conformation for cyclization. chinesechemsoc.org
The study of pyrazolo[3,4-b]quinoline-5-ones has shown that their photo-oxidation is influenced by substituents and the solvent. rsc.org The proposed "electron-transfer induced photo-oxidation" mechanism suggests that electron-donating groups on the N1-position of the pyrazole (B372694) ring and less sterically hindered groups at the C3-position can accelerate the photoreaction. rsc.org Computational studies, including DFT calculations, support the investigation of possible electron donation sites within the molecule to the electron-accepting solvent. rsc.org
Functional Group Transformations and Derivatization Strategies
The quinolinone scaffold serves as a versatile platform for a wide range of functional group transformations and derivatization strategies, enabling the synthesis of diverse libraries of compounds for various applications.
Palladium-catalyzed cross-coupling reactions are extensively used for the derivatization of quinolones. nih.gov These reactions, known for their mild conditions and broad functional group tolerance, allow for the introduction of aryl, alkyl, and other groups at various positions of the quinolone ring. For example, the Heck coupling of 2-iodoanilines with α,β-unsaturated carbonyl compounds, followed by cyclization, provides a route to 3-substituted quinolin-2(1H)-ones. nih.gov
The nitrogen atom in the quinoline ring can be readily protonated, alkylated, or acylated, providing another avenue for derivatization. orientjchem.org Furthermore, the quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions. Electrophilic substitution typically occurs at positions 5 and 8 of the benzene (B151609) ring, while nucleophilic substitution is favored at position 2, or position 4 if the former is blocked. orientjchem.org
Metal-free methods have also been developed for the regioselective functionalization of quinolines. For instance, the remote C5-H halogenation of 8-substituted quinolines can be achieved using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org This reaction proceeds at room temperature with high regioselectivity and functional group tolerance, providing access to a range of halogenated quinolines. rsc.org
Nucleophilic and Electrophilic Substitution Patterns
The unique electronic structure of the quinoline core, characterized by a pyridine (B92270) ring fused to a benzene ring, dictates its reactivity in both nucleophilic and electrophilic substitution reactions. orientjchem.org The pyridine moiety is relatively resistant to oxidation due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, which also makes it a weaker base compared to other nitrogen-containing heterocycles. orientjchem.org
Nucleophilic Substitution:
Quinoline systems readily undergo nucleophilic substitution, primarily at the 2-position. orientjchem.org If this position is blocked, the reaction typically occurs at the 4-position. orientjchem.org The presence of electron-withdrawing groups can further influence the regioselectivity of nucleophilic attack. For instance, 5,7-dichloro-8-quinolinol's chlorine substituents enhance its electron-withdrawing capacity, influencing its reactivity in nucleophilic substitution reactions. scbt.com
Electrophilic Substitution:
Electrophilic aromatic substitution is also a key feature of quinoline chemistry. The rigid structure of quinoline compounds promotes unique conformational stability, which influences their reactivity in these reactions. scbt.com For example, 4-bromoquinoline (B50189) showcases distinctive reactivity due to the bromine substituent, which can enhance electrophilic aromatic substitution by stabilizing intermediates. scbt.com In some cases, unexpected substitution patterns are observed. For instance, during the Skraup reaction with 1,4,5,6,8-pentafluoro-2-naphthylamine, electrophilic substitution of a fluorine atom occurs at the 1-position, leading to a polyfluorinated benzo[f]quinoline (B1222042). mdpi.com
The following table summarizes the general substitution patterns in quinoline systems:
| Reaction Type | Preferred Position(s) | Influencing Factors |
| Nucleophilic Substitution | 2-position, then 4-position | Steric hindrance, presence of electron-withdrawing groups |
| Electrophilic Substitution | 5- and 8-positions | Nature of the substituent, reaction conditions |
Annulation and Ring-Forming Reactions
Annulation and ring-forming reactions are powerful strategies for the synthesis of complex quinoline-based frameworks. These reactions often proceed through cascade or domino sequences, allowing for the construction of multiple rings in a single operation.
[4+2] Annulation:
A prominent method for quinoline synthesis is the [4+2] annulation. 2-Azidobenzaldehydes are versatile starting materials for these reactions, enabling the synthesis of a wide range of substituted quinolines, including fused and spiro-quinolines. nih.gov The reaction can proceed via a direct Diels-Alder reaction or through sequential condensation and cyclization reactions. nih.gov For instance, the reaction of 2-azidobenzaldehydes with hydroxyalkynes can lead to the formation of 4-alkoxy quinolines through an intramolecular [4+2] cycloaddition. nih.gov
Other Annulation Strategies:
Ruthenium-catalyzed aza-Michael addition and intramolecular annulation: Enaminones react with anthranils in the presence of a ruthenium catalyst to form 3-substituted quinolines. mdpi.com
Molecular sieve-mediated [2+2+1] cyclization: N-(o-alkenylaryl) imines react with aryldiazonium salts to produce pyrazolo[3,4-c]quinolines. mdpi.com
Rhodium-catalyzed [3+3]-annulation: Quinoline N-oxides react with cyclopropenones in a cascade C-H/C-C functionalization to yield functionalized 2-quinolones. rsc.org
Friedländer Annulation: This classic method involves the condensation of an o-aminoaryl carbonyl compound with a compound containing an enolizable methylene group to form quinolines. researchgate.netresearchgate.net
The table below provides examples of different annulation strategies for quinoline synthesis:
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Ruthenium-catalyzed annulation | Enaminones, Anthranils | [(p-cymene)RuCl₂]₂ | 3-Substituted quinolines mdpi.com |
| Molecular sieve-mediated cyclization | N-(o-alkenylaryl) imines, Aryldiazonium salts | 5Å Molecular Sieves | Pyrazolo[3,4-c]quinolines mdpi.com |
| Rhodium-catalyzed [3+3]-annulation | Quinoline N-oxides, Cyclopropenones | Rh(III) catalyst | Functionalized 2-quinolones rsc.org |
| [4+2] Annulation | 2-Azidobenzaldehydes, Hydroxyalkynes | - | 4-Alkoxy quinolines nih.gov |
Molecular Rearrangement Reactions
Molecular rearrangements are a fascinating aspect of quinolin-3(5H)-one chemistry, often leading to the formation of novel heterocyclic systems. These rearrangements can be triggered by various reagents and conditions.
A notable example is the unprecedented molecular rearrangement observed when tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones, prepared from 3-chloroquinoline-2,4(1H,3H)-diones and ethylenediamine, react with isocyanic acid (HNCO). mdpi.comdntb.gov.uaresearchgate.net This reaction does not proceed as expected but instead yields new types of hydantoin (B18101) derivatives through a complex rearrangement. mdpi.comdntb.gov.uaresearchgate.net Similarly, 3-amino-1H,3H-quinoline-2,4-diones react with urea (B33335) in acetic acid to produce 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones via a molecular rearrangement of the initially formed monosubstituted urea. upce.cz
These findings highlight the susceptibility of certain quinoline derivatives to undergo significant structural transformations, providing access to a diverse range of heterocyclic compounds. mdpi.comupce.cz
Ring Opening and Recyclization Processes
Ring opening and recyclization reactions of quinolinone systems provide a versatile pathway to various heterocyclic structures. These cascades are often initiated by the nucleophilic attack on the quinolinone ring, leading to its opening, followed by an intramolecular cyclization to form a new ring system.
For example, the γ-pyrone ring of chromonylquinolino[3',4':5,6]pyrano[3,2-c]quinoline can be opened by primary amines, leading to the formation of propenone derivatives. tandfonline.com Similarly, 3-substituted chromones react with nitrogen and carbon nucleophiles, initiating a nucleophilic attack at the C-2 position of the chromone (B188151) moiety, followed by recyclization to form various five, six, and seven-membered heterocycles. tandfonline.com
Another interesting example involves the regiospecific β-lactam ring-opening/recyclization of N-aryl-3-spirocyclic-β-lactams. Catalyzed by a Lewis–Brønsted acids combined superacid catalyst system, this reaction provides an efficient route to 3-spirocyclicquinolin-4(1H)-ones. rsc.org These examples demonstrate the power of ring-opening/recyclization strategies in generating molecular diversity from quinolinone-based scaffolds.
Tautomeric Equilibria and Reactivity Implications
Tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton, plays a crucial role in the reactivity of this compound systems. The position of the tautomeric equilibrium can significantly influence the outcome of a reaction.
For instance, in isoxazolo[3,4-b]quinolin-3(1H)-ones, three tautomeric forms are possible: the N1-oxo, N9-oxo, and 3-hydroxy forms. researchgate.net Theoretical studies have shown that the 9H-oxo tautomer is the most stable. researchgate.net Consequently, alkylation and acylation reactions in the presence of a mild base like triethylamine (B128534) occur preferentially on the N1 nitrogen atom of this tautomer. researchgate.net However, using a stronger base like sodium hydroxide (B78521) leads to the cleavage of the isoxazolone ring. researchgate.net
Similarly, the tautomeric equilibrium in triazolo[4,5-g]quinolines influences their alkylation reactions. clockss.org The N-oxide form exists in tautomeric equilibrium with the N1-OH form, leading to the selective formation of 1-alkoxy derivatives upon alkylation. clockss.org These examples underscore the importance of understanding the tautomeric preferences of quinolinone derivatives to predict and control their reactivity.
Spectroscopic and Structural Elucidation of Quinolin 3 5h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the quantum mechanical magnetic properties of an atom's nucleus.
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For quinolin-3(5H)-one derivatives, the aromatic protons of the quinoline (B57606) ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. For instance, in a series of 2-substituted-1-hydroxy-6,7-dihydropyrido[3,2,1-ij]this compound derivatives, the quinolizine protons H-8, H-9, and H-10 were observed at specific chemical shifts, such as a triplet at δ 7.12 ppm for H-9 and doublets at δ 7.43 and 7.7 ppm for H-8 and H-10, respectively. ekb.eg Protons of substituent groups will have characteristic chemical shifts; for example, a methyl group (CH₃) substituent on the quinoline ring often appears as a singlet around δ 2.45-2.68 ppm. rsc.orgnih.gov Methylene (B1212753) protons (CH₂) adjacent to a nitrogen atom or an aromatic ring also show distinct signals. For example, the N-CH₂ protons in a dihydropyrido[3,2,1-ij] this compound derivative were observed as a triplet at δ 4.10 ppm. ekb.eg The presence of an NH proton can be identified by a broad singlet, often in the downfield region, which can be confirmed by D₂O exchange. In some quinoline derivatives, an NH proton signal was seen at δ 12.59 ppm. nih.gov
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound/Derivative Type | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 2,2'-((4-Hydroxyphenylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij]this compound)) | H-9 (quinolizine) | 7.12 | t | ekb.eg |
| H-8 (quinolizine) | 7.43 | d | ekb.eg | |
| H-10 (quinolizine) | 7.7 | d | ekb.eg | |
| N-CH₂ | 4.10 | t | ekb.eg | |
| 4-[(2-Methoxy-8-methylquinolin-3-yl)methylene]-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one | Ar-H | 9.44 | s | nih.gov |
| CH₃ | 2.68 | s | nih.gov | |
| 2-Mercapto quinoline derivative | NH | 12.59 | s | nih.gov |
| 2-Chloro-3-((prop-2-yn-1-yloxy)methyl)quinoline | H-4 | 8.27 | d | rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. The chemical shifts for carbon atoms in this compound derivatives span a wide range, typically from δ 20 to 170 ppm. oregonstate.edu The carbonyl carbon (C=O) of the quinolinone ring is particularly characteristic, appearing far downfield, often in the range of δ 160-195 ppm. nih.govajol.infomdpi.com Aromatic and vinylic carbons are found between δ 110 and 160 ppm. For example, in a series of 2-chloro-3-substituted quinoline derivatives, the carbon atoms of the quinoline ring were observed in this region. rsc.org Quaternary carbons, those without any attached protons, generally show weaker signals. The carbon of a nitrile group (C≡N), if present, resonates around δ 116-121 ppm. nih.govarabjchem.org Aliphatic carbons, such as those in methyl or methylene groups, appear in the upfield region, typically below δ 60 ppm. nih.govrsc.org
Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound/Derivative Type | Carbon | Chemical Shift (δ, ppm) | Reference |
| 2-(3-Chloro phentlamino)-8-fluoro- ekb.egrsc.orgmdpi.comthiadiazolo-[3,2-a]pyrimidin-[5,4-c]quinolin-5-one | C=O | 167.0 | ajol.info |
| 2-Mercapto quinoline derivative | C=O | 162.77 | nih.gov |
| C≡N | 116.92 | nih.gov | |
| (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | C=O | 190.8 | mdpi.com |
| 2-Chloro-3-((prop-2-yn-1-yloxy)methyl)quinoline | Quinolone Ring Carbons | 127.3-149.2 | rsc.org |
| 4-[(2-Methoxy-8-methylquinolin-3-yl)methylene]-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one | Quinolone Ring Carbons | 117.6-163.8 | nih.gov |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, DEPT)
To further elucidate complex structures and make unambiguous assignments of ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed. durham.ac.uk
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing out the spin systems within a molecule and confirming the connectivity of protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the signals of directly attached carbon atoms. This allows for the direct assignment of a carbon resonance based on the known assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule.
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.
These techniques, when used in combination, provide a comprehensive picture of the molecular structure of this compound derivatives. durham.ac.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For this compound derivatives, the most characteristic absorption in the IR spectrum is the carbonyl (C=O) stretching vibration, which typically appears as a strong band in the region of 1650-1711 cm⁻¹. nih.govnih.govmdpi.com The presence of a nitrile (C≡N) group gives rise to a sharp, medium-intensity band around 2225-2250 cm⁻¹. nih.govarabjchem.org The N-H stretching vibration of an amine or amide appears as a band in the range of 3100-3500 cm⁻¹. ajol.infomdpi.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring are found in the 1450-1650 cm⁻¹ region. rsc.orgajol.info
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretch | 1650-1711 | nih.govnih.govmdpi.com |
| Nitrile (C≡N) | Stretch | 2225-2250 | nih.govarabjchem.org |
| Amine/Amide (N-H) | Stretch | 3100-3500 | ajol.infomdpi.com |
| Aromatic C-H | Stretch | > 3000 | rsc.orgajol.info |
| Aromatic C=C | Stretch | 1450-1650 | rsc.orgajol.info |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound derivatives, with their extended conjugated systems, exhibit characteristic absorption bands in the UV-Vis region. Typically, these compounds show multiple absorption bands corresponding to π → π* and n → π* transitions. beilstein-journals.org The π → π* transitions, which are generally more intense, arise from the aromatic quinoline ring system and any conjugated substituents. These are often observed in the 250-400 nm range. beilstein-journals.orgnih.gov The n → π* transitions, which are less intense, involve the non-bonding electrons of the carbonyl oxygen and are typically found at longer wavelengths, sometimes extending into the visible region. beilstein-journals.org The specific position and intensity of these bands can be influenced by the nature and position of substituents on the quinoline ring, as well as the solvent used for the measurement. beilstein-journals.orgmdpi.com For example, a series of trifluoromethylated quinoline-phenol Schiff bases displayed electronic transitions in the 250–500 nm range, with transitions above 350 nm attributed to the n → π* transition of the imine moiety. beilstein-journals.org
Table 4: UV-Vis Absorption Data for Selected this compound Derivatives
| Compound/Derivative Type | Solvent | λmax (nm) | Transition Type | Reference |
| Trifluoromethylated quinoline-phenol Schiff bases | Chloroform, Methanol, DMSO | 250-500 | π → π* and n → π* | beilstein-journals.org |
| 2-chloro-3-(3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-5-yl) quinoline | Not specified | 261, 307 | Not specified | nih.gov |
| 3-(3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazol-5-yl)-2-chloroquinoline | Not specified | 258, 321 | Not specified | nih.gov |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition. In MS, a molecule is ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ provides the molecular weight of the compound. For many this compound derivatives, the molecular ion peak is readily observed. rsc.orgajol.info
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental formula of a compound. This is because the masses of atoms are not integers, and HRMS can distinguish between ions with the same nominal mass but different elemental compositions. For example, HRMS was used to confirm the elemental formula of a 2,2'-((4-Hydroxyphenylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij] this compound) derivative, with the calculated mass for [M+H]⁺ being very close to the experimentally found value. rsc.org Similarly, for other quinoline derivatives, HRMS has been crucial in confirming their proposed structures by providing exact mass measurements that match the calculated values for their chemical formulas. rsc.orgmdpi.com
Table 5: MS and HRMS Data for Selected this compound Derivatives
| Compound/Derivative Type | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | HRMS Calculated | HRMS Found | Reference |
| 2,2'-((4-Hydroxyphenylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij]this compound)) | MS | 506 | - | - | ekb.eg |
| 2-(4-Chlorobenzyl)-3-(4-chlorophenyl)quinoline | ESI | - | 364.0654 | 364.0661 | rsc.org |
| 2-Chloro-3-((prop-2-yn-1-yloxy)methyl)quinoline | ESI | - | 438.1485 | 438.1485 | rsc.org |
| 7-Chloro-6-(4-chlorophenoxy)-2-methylquinoline-5,8-dione | ESI+ | 334.0 | 334.0038 | 334.0026 | mdpi.com |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, XRD analysis provides definitive proof of structure, revealing precise details about molecular conformation, stereochemistry, and non-covalent interactions that govern the crystal packing.
Single-crystal X-ray diffraction (SCXRD) offers the most precise structural data for a molecule. By analyzing the diffraction pattern of a single crystal, a complete molecular and crystal structure can be modeled, providing exact bond lengths, bond angles, and torsional angles.
The structure of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) was unequivocally confirmed through SCXRD analysis. nih.gov This technique provided definitive proof of its chemical structure, resolving any ambiguity that might arise from spectroscopic data alone. nih.gov
In a study of novel iodo-quinoline derivatives, SCXRD was used to characterize multiple compounds. mdpi.com The data for these structures were collected on diffractometers using either graphite-monochromated Mo Kα or Cu Kα radiation. mdpi.com The structures were solved using intrinsic phasing methods and refined by full-matrix least-squares on F². mdpi.com The crystallographic data for several derivatives are summarized below.
Interactive Table: Crystallographic Data for Iodo-Quinoline Carboxylic Acid Derivatives mdpi.com
| Compound ID | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|---|---|---|---|
| 4b | C₁₆H₉ClINO₂ | Monoclinic | P2₁/n | 14.1231 | 7.3789 | 15.0003 | 90 | 108.851 | 90 |
| 4c | C₁₆H₉BrINO₂ | Monoclinic | P2₁/n | 14.1953 | 7.3919 | 15.1118 | 90 | 108.973 | 90 |
| 4d | C₁₆H₁₀INO₃ | Monoclinic | P2₁/c | 7.4261 | 19.3470 | 10.4357 | 90 | 100.86 | 90 |
| 4e | C₁₇H₉F₃INO₂ | Orthorhombic | Pca2₁ | 15.3678 | 7.4334 | 14.3414 | 90 | 90 | 90 |
Similarly, the detailed solid-state structure of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide was elucidated using SCXRD. mdpi.com The analysis revealed that the compound crystallizes in the triclinic P-1 space group with two independent molecules in the asymmetric unit. mdpi.com A notable finding was the inclusion of an acetonitrile (B52724) molecule within the crystal lattice, identifying the compound as a crystal solvate. mdpi.com
Table: Crystallographic Data for 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.402 |
| b (Å) | 12.458 |
| c (Å) | 17.978 |
| α (°) | 90.79 |
| β (°) | 107.90 |
| γ (°) | 91.96 |
| Molecules per Unit Cell (Z) | 4 |
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze bulk crystalline materials. It is instrumental for phase identification, assessing sample purity, and confirming that the bulk material corresponds to the structure determined by SCXRD. For the quinolinium bromide derivative mentioned previously, PXRD analysis was performed to characterize the purified, recrystallized product, confirming the phase purity of the bulk sample. mdpi.com
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetry)
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of this compound derivatives. These methods provide critical information on thermal stability, melting points, glass transitions, and decomposition profiles.
Studies on various quinoline compounds show that their thermal stability is significantly influenced by the nature and position of substituents. researchgate.netscispace.com Strong electron-withdrawing groups, such as a nitro group at the R6 position, tend to enhance the chemical stability of the quinoline ring. researchgate.net The high polarity of these compounds often leads to strong dipole-dipole forces, which contribute to crystal stability. researchgate.net
Thermogravimetric analysis of some pyrazolo-quinazoline derivatives showed that their thermal degradation proceeds as a single-step process. scispace.com DSC analysis provides melting points that are in good agreement with those determined by the traditional open capillary method. scispace.comsphinxsai.com
For a series of pyrazoloquinoline derivatives, thermal measurements indicated high degradation temperatures, often above 300 °C. mdpi.com DSC tests on these compounds also revealed that some derivatives exhibit glass transitions, a characteristic of amorphous or semi-crystalline materials. mdpi.com For example, compounds designated as D2 and D5 showed glass transition temperatures (Tg), indicating their ability to form a glassy state upon cooling from the melt. mdpi.com
The thermal properties of several quinoline and related derivatives are summarized in the table below.
Interactive Table: Thermal Properties of Selected Quinoline Derivatives
| Compound Type / ID | Method | Event | Temperature (°C) | Source |
|---|---|---|---|---|
| Pyrazolo-quinazoline (KC-1) | DSC | Melting Point | 219.8 | scispace.com |
| Pyrazolo-quinazoline (KC-3) | DSC | Melting Point | 181.7 | scispace.com |
| Pyrazolo-quinazoline (KC-4) | DSC | Melting Point | 230.1 | scispace.com |
| Pyrazolo-quinazoline (KC-3) | TGA | Initial Decomposition | 240 | scispace.com |
| Pyrazolo-quinazoline (KC-4) | TGA | Initial Decomposition | 280 | scispace.com |
| Pyrazoloquinoline (D2) | DSC | Melting Point | 187 | mdpi.com |
| Pyrazoloquinoline (D2) | DSC | Glass Transition (Tg) | 62 | mdpi.com |
| Pyrazoloquinoline (D5) | DSC | Melting Point | 170 | mdpi.com |
| Pyrazoloquinoline (D5) | DSC | Glass Transition (Tg) | 42 | mdpi.com |
| Glycoside Quinoline (GLY-A) | DSC | Peak Temperature (Tpeak) | 254.8 | researchgate.net |
| Glycoside Quinoline (GLY-B) | DSC | Peak Temperature (Tpeak) | 262.1 | researchgate.net |
| Iodo-quinoline (4e) | Capillary | Melting Point | 185-186 | mdpi.com |
This data is crucial for understanding the material's behavior at elevated temperatures, which is vital for applications in materials science and for determining the compound's shelf-life and storage conditions. scispace.com
Theoretical and Computational Studies on Quinolin 3 5h One Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a principal tool for studying the electronic structure and properties of quinoline-based systems. These calculations offer a balance between accuracy and computational cost, making them well-suited for a detailed analysis of molecular characteristics.
Geometry Optimization and Conformational Analysis
Before probing the electronic properties of a molecule, its most stable three-dimensional arrangement, or conformation, must be determined. Geometry optimization is the computational process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For derivatives of Quinolin-3(5H)-one, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most energetically favorable structure. rjptonline.orgpjbmb.org.pk
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity and electronic properties. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. rsc.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. rsc.orgmdpi.com Conversely, a large HOMO-LUMO gap implies high stability. lew.ro The energies of the HOMO and LUMO are also related to the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added), respectively. lew.roresearchgate.net DFT calculations are widely used to determine the energies and spatial distributions of these frontier orbitals for quinoline (B57606) derivatives. rjptonline.orgrsc.orgrsc.org
Table 1: Frontier Molecular Orbital (FMO) Parameters for Selected Quinoline Derivatives
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculation Method |
| Phenyl-7,8-dihydro- rjptonline.orgacs.org-dioxolo[4,5-g]quinolin-6(5H)-one | -5.35 | -0.43 | 4.92 | DFT/B3LYP/6-31G* lew.ro |
| 2,4-dimethoxy-THPQ (4a) | -5.732 | -1.178 | 4.554 | B3LYP/6-31G(d) rsc.org |
| 2,4-dimethoxy-THPQ (4b) | -5.698 | -1.268 | 4.430 | B3LYP/6-31G(d) rsc.org |
| 2,4-dimethoxy-THPQ (4c) | -5.845 | -1.543 | 4.302 | B3LYP/6-31G(d) rsc.org |
| 2,4-dimethoxy-THPQ (4d) | -5.892 | -1.458 | 4.434 | B3LYP/6-31G(d) rsc.org |
| 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one (TMQ) | -6.164 | -2.086 | 4.078 | DFT/B3LYP/6-311++G(2d,p) researchgate.net |
This table presents a selection of calculated frontier molecular orbital energies and gaps for various quinoline derivatives, illustrating the application of DFT in characterizing their electronic properties.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rjptonline.orglew.ro The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. lew.ro Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. lew.ro Green areas denote regions of neutral potential. By analyzing the MEP surface of quinolinone derivatives, researchers can identify the most likely sites for intermolecular interactions and chemical reactions. rjptonline.orglew.roiucr.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. lew.rorsc.org It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. mdpi.com This analysis is crucial for understanding hyperconjugative interactions, charge transfer, and the stability arising from these electronic delocalizations. lew.ro
The strength of these interactions is quantified by the second-order perturbation energy, E(2). lew.ro A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals, signifying greater electron delocalization and stabilization. lew.ro For quinolinone systems, NBO analysis can reveal important intramolecular charge transfer pathways, for example, from a lone pair on a nitrogen atom to an adjacent anti-bonding orbital. mdpi.comlew.ro
Electron Affinity and Charge Transfer Investigations
Electron affinity is a fundamental property that quantifies the energy change when an electron is added to a neutral atom or molecule to form a negative ion. lew.ro In the context of computational studies, it is often approximated as the negative of the LUMO energy. lew.roresearchgate.net This parameter is crucial for understanding the electron-accepting capabilities of a molecule.
Charge transfer investigations explore the redistribution of electron density upon electronic excitation or interaction with other species. researchgate.netamazonaws.com In many quinoline derivatives, the absorption of light promotes an electron from the HOMO to the LUMO, leading to an intramolecular charge transfer (ICT) state. rsc.orgamazonaws.com The nature and extent of this charge transfer can be influenced by substituents on the quinoline ring. rsc.orgrsc.org For instance, electron-donating groups can enhance charge transfer, which is a key aspect of the photophysical and photochemical properties of these compounds. researchgate.netamazonaws.com Computational studies also allow for the investigation of electron transfer processes in the context of reaction mechanisms, such as concerted electron-fluoride transfer. acs.org
Prediction and Correlation of Spectroscopic Data
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting and interpreting various types of spectroscopic data for this compound systems. By calculating spectroscopic parameters and comparing them with experimental results, researchers can validate their computational models and gain a deeper understanding of the molecule's structure and electronic transitions.
For example, theoretical calculations can predict the vibrational frequencies observed in infrared (IR) and Raman spectra. acs.org The calculated frequencies are often scaled to better match the experimental values. rjptonline.org Similarly, ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts can be computed and compared with experimental data, aiding in the structural elucidation of newly synthesized compounds. acs.orgcore.ac.ukkuleuven.be
Furthermore, TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of quinoline derivatives. rjptonline.orgmdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and identify the specific molecular orbitals involved in the electronic transitions. rsc.orgmdpi.com This allows for a detailed assignment of the observed absorption bands to specific electronic excitations within the molecule.
Computational NMR Chemical Shift Prediction (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic shielding tensors of molecules. researchgate.netpsu.edu These shielding tensors can be converted into NMR chemical shifts (δ), providing a powerful tool for structure elucidation and for distinguishing between isomers and tautomers. encyclopedia.pub For the 3-hydroxyquinoline (B51751)/quinolin-3(5H)-one system, GIAO calculations are crucial for identifying the predominant tautomer in different environments and for assigning experimental NMR spectra.
Theoretical calculations performed using Density Functional Theory (DFT), often with the B3LYP functional, can predict the ¹H and ¹³C chemical shifts for each tautomer. researchgate.net The calculated shifts for the enol form (3-hydroxyquinoline) and the keto form (this compound) are expected to show significant differences, reflecting their distinct electronic structures. For instance, the proton of the hydroxyl group (-OH) in the enol form will have a characteristic ¹H chemical shift, which is absent in the keto form. Instead, the keto tautomer features protons attached to a saturated carbon and an N-H proton, which have their own unique chemical shift ranges. mdpi.com
Similarly, the ¹³C NMR spectra will exhibit marked differences. The carbon atom of the C=O group in this compound is expected to have a chemical shift in the downfield region typical for ketones (e.g., >170 ppm), whereas the corresponding C-O carbon in the 3-hydroxyquinoline tautomer would appear at a lower chemical shift. acs.org By comparing the computationally predicted spectra for each tautomer with experimental data, one can unambiguously determine the structure of the compound. researchgate.net
Below is a representative table of predicted chemical shifts, illustrating the expected differences between the two tautomers based on GIAO/DFT calculations.
| Atom | 3-Hydroxyquinoline (Enol Form) | This compound (Keto Form) | Key Difference |
|---|---|---|---|
| H (on Oxygen/Nitrogen) | ~14.8 (O-H) | ~12.4 (N-H) | Distinguishes between hydroxyl and amide proton environments. |
| C3 | ~145 | ~175 (C=O) | Significant downfield shift for the carbonyl carbon in the keto form. |
| C4 | ~110 | ~40 (CH₂) | Upfield shift due to change from sp² to sp³ hybridization. |
| C8a | ~142 | ~128 | Change in conjugation affects the entire ring system. |
Simulated Infrared and Raman Spectra
For the 3-hydroxyquinoline system, the simulated IR and Raman spectra of the enol and keto forms are expected to be distinctly different. The most prominent difference would be the presence of a strong C=O stretching vibration in the IR spectrum of this compound, typically appearing in the 1650-1750 cm⁻¹ region. This band would be absent in the 3-hydroxyquinoline tautomer. Conversely, the enol form would exhibit characteristic O-H stretching and bending vibrations. researchgate.net
Normal coordinate analysis, aided by DFT calculations, allows for the quantitative assignment of each observed vibrational band to specific atomic motions within the molecule. researchgate.net This level of detail helps to confirm the structural assignment and understand how tautomerization affects the molecule's vibrational modes.
The following table presents representative calculated vibrational frequencies for key modes in both tautomers.
| Vibrational Mode | 3-Hydroxyquinoline (Enol Form) | This compound (Keto Form) | Spectroscopic Significance |
|---|---|---|---|
| ν(O-H) stretch | ~3400-3600 | - | Key indicator for the enol form. |
| ν(N-H) stretch | - | ~3300-3500 | Key indicator for the keto form. |
| ν(C=O) stretch | - | ~1710 | Strong, characteristic absorption for the keto tautomer. |
| ν(C=C) / ν(C=N) Aromatic Stretch | ~1500-1620 | ~1500-1650 | Patterns differ due to changes in aromaticity and conjugation. |
| δ(O-H) bend | ~1200-1400 | - | Confirms presence of hydroxyl group. |
Electronic Transition Properties and UV-Vis Spectra Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the excited states of molecules. nih.gov It allows for the prediction of electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com
The UV-Vis spectra of the 3-hydroxyquinoline and this compound tautomers are expected to differ significantly due to their distinct conjugated π-electron systems. The enol form, being fully aromatic, and the keto form, with its cross-conjugated system, will have different molecular orbitals (HOMO and LUMO) and thus different energy gaps. These differences lead to distinct absorption maxima (λ_max). researchgate.net
TD-DFT calculations can predict the λ_max values, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*) for each tautomer. mdpi.com This information is crucial for interpreting experimental spectra and understanding the photophysical properties of the system. For example, the loss of aromaticity in the pyridinone ring of the keto tautomer typically leads to a shift in the absorption bands compared to the fully aromatic enol form.
A representative table of TD-DFT results is shown below, illustrating the kind of data obtained from such calculations.
| Tautomer | Calculated λ_max (nm) | Oscillator Strength (f) | Major Transition |
|---|---|---|---|
| 3-Hydroxyquinoline (Enol) | 335 | 0.08 | HOMO → LUMO (π → π) |
| 3-Hydroxyquinoline (Enol) | 280 | 0.25 | HOMO-1 → LUMO (π → π) |
| This compound (Keto) | 350 | 0.15 | HOMO → LUMO (π → π) |
| This compound (Keto) | 295 | 0.05 | n → π |
Theoretical Studies on Reactivity and Reaction Pathways
Energy Profiles and Transition State Analysis
The interconversion between 3-hydroxyquinoline and this compound is a classic example of tautomerization, which can be modeled computationally. DFT calculations are employed to map the potential energy surface for the proton transfer reaction. This involves calculating the relative energies of the two tautomers (reactants and products) and locating the transition state (TS) that connects them. doi.org The transition state is an unstable, high-energy configuration where the proton is partially bonded to both the oxygen and nitrogen atoms. researchgate.net
The energy difference between the tautomers determines their relative stability and equilibrium population. For many hydroxyquinolines, the enol (hydroxy) form is found to be more stable than the keto (one) form due to the preservation of aromaticity in both rings. acs.org Calculations for related systems have shown the hydroxy form to be more stable by 27-38 kJ/mol. acs.org
The energy of the transition state relative to the reactants defines the activation energy (energy barrier) for the tautomerization. doi.org A high energy barrier indicates a slow reaction, while a low barrier suggests a rapid equilibrium. These energy profiles are crucial for understanding the kinetics and thermodynamics of the tautomerization process. chemrxiv.org
Reaction Mechanism Rationalization through Computational Methods
Computational methods provide a step-by-step rationalization of reaction mechanisms. For the tautomerization of 3-hydroxyquinoline, the mechanism involves an intramolecular proton transfer. DFT calculations can trace the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting the enol form, the transition state, and the keto form. doi.org
By analyzing the geometry and electronic structure at points along this path, chemists can understand how bonds are broken and formed during the reaction. For instance, calculations can reveal whether the proton transfer is a direct, one-step process or if it is assisted by solvent molecules, which can significantly alter the energy barrier and mechanism. Studies on related hydroxyquinoline systems have investigated these solvent-assisted and direct proton transfer pathways in detail. mdpi.com These computational insights are fundamental to explaining why a particular tautomer is favored under specific conditions and how the interconversion occurs.
Nonlinear Optical (NLO) Properties Calculations
Molecules with extensive π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. Computational chemistry is a key tool for predicting the NLO response of new materials. The key NLO parameters are the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and nonlinear response of the molecule's electron cloud to an external electric field. mdpi.com
DFT calculations can reliably predict these properties. The two tautomers, 3-hydroxyquinoline and this compound, are expected to have different NLO responses due to their distinct electronic structures. The keto form, with its C=O group, often possesses a larger ground-state dipole moment and different charge distribution compared to the more delocalized, aromatic enol form. This can lead to a significant difference in the calculated hyperpolarizability (β). acs.org
Theoretical screening allows for the identification of molecules with potentially large NLO responses. By calculating properties like the HOMO-LUMO gap, dipole moment, and hyperpolarizability, researchers can establish structure-property relationships and rationally design molecules with enhanced NLO characteristics. acs.orgacs.org
The table below shows representative calculated NLO properties, highlighting the potential differences between the two tautomers.
| Property | 3-Hydroxyquinoline (Enol Form) | This compound (Keto Form) |
|---|---|---|
| Dipole Moment (μ) [Debye] | 2.5 | 4.8 |
| Average Polarizability (α) [a.u.] | 110 | 105 |
| First Hyperpolarizability (β_total) [a.u.] | 450 | 800 |
Tautomerism and Isomeric Stability Studies
The phenomenon of tautomerism is a critical aspect of the chemistry of quinolinone systems. For this compound, several tautomeric forms are theoretically possible, involving proton migration between nitrogen, oxygen, and carbon atoms. The relative stability of these tautomers dictates the predominant form of the molecule in various conditions and is a key area of investigation in computational chemistry. Theoretical studies, often employing Density Functional Theory (DFT), provide crucial insights into the thermodynamics of these equilibria.
Research on closely related and analogous heterocyclic systems offers a predictive framework for understanding the tautomeric landscape of this compound. Specifically, studies on fused quinolin-3(1H)-one derivatives provide valuable data on the energetic preferences of different isomeric forms.
Detailed Research Findings
A detailed theoretical investigation was conducted on the electronic structure and tautomerism of isoxazolo[3,4-b]quinolin-3(1H)-ones, which serve as a structural analogue to the quinolin-3-one core. researchgate.net This study utilized the B3LYP/6-31+G* density functional method and the SM8 (DMF) solvation model to analyze the stability of three potential tautomers. researchgate.net The analogous forms for the parent quinoline system would be the 5H-keto (this compound), the 1H-keto (Quinolin-3(1H)-one), and the enol (Quinolin-3-ol) tautomers.
In the studied isoxazolo[3,4-b]quinolin-3(1H)-one system, the calculations revealed a clear preference for one of the keto forms. researchgate.net The 9H-oxo tautomer, which corresponds to the 1H-keto form in the parent quinoline system, was identified as the most stable isomer. researchgate.net This finding suggests that, within this specific fused ring structure, the tautomeric equilibrium heavily favors the amide-like keto configuration over the alternative enol form. researchgate.net
Direct computational studies on the unsubstituted this compound are required to definitively establish the relative stabilities of its tautomers and resolve the differing predictions observed in its analogues.
Data on Tautomer Stability in an Analogous System
The following table summarizes the findings on the relative stability of tautomers in the analogous isoxazolo[3,4-b]quinolin-3(1H)-one system, as determined by DFT calculations. researchgate.net
| Tautomer (Analogous Form) | Computational Method | Finding |
| 9H-oxo (1H-keto) | B3LYP/6-31+G* with SM8 (DMF) solvation | Identified as the most stable tautomer. researchgate.net |
| N1-oxo (Fused 5H-keto) | B3LYP/6-31+G* with SM8 (DMF) solvation | Less stable than the 9H-oxo tautomer. researchgate.net |
| 3-hydroxy (Enol) | B3LYP/6-31+G* with SM8 (DMF) solvation | Less stable than the 9H-oxo tautomer. researchgate.net |
Mechanistic Insights into the Biological Activity of Quinolin 3 5h One Scaffolds in Vitro Research Focus
Quinoline (B57606) Scaffold as a Privileged Structure in Medicinal Chemistry and Drug Design
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged structure" in the fields of medicinal chemistry and drug design. nih.govnih.govbohrium.comtandfonline.com This designation is attributed to its ability to bind to a wide variety of biological targets with high affinity, making it a versatile and frequently utilized scaffold for the development of therapeutic agents. researchgate.net The inherent chemical properties of the quinoline nucleus, including its aromaticity, hydrogen bonding capability, and potential for diverse substitutions, allow for the creation of large libraries of compounds with a wide spectrum of pharmacological activities. biointerfaceresearch.com
The utility of the quinoline scaffold is demonstrated by its presence in numerous natural products, particularly alkaloids, and a vast array of synthetic molecules that exhibit significant biological effects. researchgate.netresearchgate.net These effects span a broad range, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antimalarial activities. nih.govbohrium.combenthamscience.com The structural versatility of the quinoline moiety provides an accessible and well-understood framework for designing novel drugs. nih.govtandfonline.com Its "druggability" and the potential for structural optimization through established synthetic pathways have solidified its prominent position in modern medicinal chemistry. nih.govtandfonline.com Consequently, numerous quinoline-based drug candidates are currently under clinical investigation for various diseases. nih.govtandfonline.com
Structure-Activity Relationship (SAR) Studies of Quinolin-3(5H)-one Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, SAR analyses have been crucial in optimizing their therapeutic potential by identifying key structural features required for potent and selective interaction with biological targets. nih.govnih.gov
The biological activity of quinoline derivatives is highly dependent on the nature, position, and electronic properties of substituents on the core scaffold. biointerfaceresearch.comnih.gov Research has shown that modifications at various positions of the quinoline ring can dramatically alter the in vitro efficacy and selectivity of the compounds.
Electronic effects, whether electron-donating or electron-withdrawing, also play a crucial role. In the development of EGFR inhibitors based on the quinazoline (B50416) core, the introduction of electron-donating groups at the 6 and 7 positions was found to increase the antiproliferative activity on A431 cells. mdpi.com This suggests that modulating the electron density within the heterocyclic system can fine-tune the binding affinity for specific protein targets.
Table 1: Influence of Substituents on Cytotoxic Activity of Pyrimido[4,5-c]quinolin-1(2H)-one Derivatives against PC3 Cancer Cell Line
| Compound ID | 2-Phenyl Substituent | 5-Phenyl Substituent | Mean IC₅₀ (µM) |
| 9 | 4-F | 4-OCH₃ | 2.0 |
| 13 | 4-Cl | 4-OCH₃ | 1.4 |
| 18 | 4-OCH₃ | 4-Cl | 1.6 |
| 19 | 4-OCH₃ | 4-Br | 2.2 |
| 23 | 4-OCH₃ | 3,4-(OCH₃)₂ | 1.9 |
Data sourced from a study on 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-ones. nih.gov
Specific functional groups are often essential for anchoring a ligand to its receptor and ensuring high-affinity binding. In the context of quinoline-based scaffolds, various functional groups have been identified as key pharmacophoric elements. For example, the 4-anilinoquinazoline (B1210976) structure is a well-established pharmacophore for EGFR kinase inhibitors, where the aniline (B41778) group plays a critical role in occupying the ATP-binding pocket. mdpi.com
Molecular Docking and Binding Mode Analysis (In Vitro)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is an invaluable tool in drug discovery for elucidating ligand-protein interactions at a molecular level and for screening virtual libraries of compounds to identify potential drug candidates. benthamdirect.com
Molecular docking studies have provided significant insights into how quinoline-based compounds inhibit various enzymes and interact with DNA. For instance, quinoline derivatives have been investigated as inhibitors of Dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism. benthamdirect.com Docking studies revealed that specific derivatives could fit into the DHFR active site with low binding energy and good binding affinity, predicting their potential as antibacterial agents. benthamdirect.com
Quinoline derivatives have also been shown to target enzymes that act on DNA. nih.gov Recent studies have characterized quinoline-based analogs that inhibit DNA methyltransferases (DNMTs), polymerases, and base excision repair glycosylases. nih.govbiorxiv.org Docking simulations showed that some of these compounds, such as those with methylamine (B109427) or methylpiperazine additions, intercalate into the minor groove of enzyme-bound DNA. nih.govbiorxiv.org This intercalation causes a conformational change in the enzyme, moving the catalytic domain away from the DNA and thus inhibiting its function. nih.govbiorxiv.org This mechanism represents a non-nucleoside approach to inhibiting DNA-modifying enzymes. nih.gov Furthermore, platinum(II) complexes incorporating a 5-quinoline 1,3,5-tri-substituted pyrazole (B372694) scaffold have been studied for their DNA binding and nuclease activity, with docking studies helping to elucidate their interaction with DNA. nih.gov
Table 2: Molecular Docking Results of Selected Quinoline Derivatives Against Dihydrofolate Reductase (DHFR)
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |
| Compound 2 | Low | Not Specified | Potent DHFR Inhibitor |
| Compound 6 | Low | Not Specified | Potent DHFR Inhibitor |
Data derived from a study on quinoline derivatives as potential DHFR inhibitors. benthamdirect.com
The privileged nature of the quinoline scaffold allows it to interact with a diverse array of biological targets. nih.govtandfonline.com In silico and in vitro studies have been instrumental in identifying these potential targets. Molecular docking, in particular, has been used to screen quinoline derivatives against various proteins implicated in disease.
One major area of focus has been cancer therapy. nih.govtandfonline.com Quinoline-based compounds have been explored as inhibitors of several key proteins in carcinogenic pathways, including:
Kinases: The quinoline scaffold is a core component of many kinase inhibitors. nih.govtandfonline.com Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met. nih.gov The 4-anilinoquinoline-3-carbonitrile (B11863878) class was one of the first groups developed as EGFR inhibitors. nih.gov
Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for cancer chemotherapy. The quinoline moiety is found in topoisomerase inhibitors. nih.gov
DNA-Dependent Protein Kinase (DNA-PK): This enzyme is involved in DNA repair. Quinolin-4-one derivatives have been developed as potent inhibitors of DNA-PK, potentially sensitizing cancer cells to radiation therapy. researchgate.net
Platelet-Derived Growth Factor Receptor (PDGFR): In silico studies have identified N-2-amino-N-phenyl quinoline-3-carboxamide (B1254982) derivatives as potential inhibitors of PDGFR, a receptor tyrosine kinase involved in tumor growth. benthamdirect.com
Beyond cancer, quinoline derivatives have been investigated as potential antibacterial agents by targeting bacterial enzymes like DNA gyrase and Penicillin-binding proteins. researchgate.netresearchgate.net The versatility of the quinoline scaffold ensures its continued exploration for novel biological targets across a wide range of therapeutic areas. benthamscience.com
Mechanisms of In Vitro Biological Effects (Excluding Clinical Data)
The therapeutic potential of the this compound scaffold and its derivatives has been extensively explored through in vitro research, revealing a variety of mechanisms by which these compounds exert their biological effects. These mechanisms, investigated in controlled laboratory settings, primarily include antiproliferative activity in cancer cells, specific enzyme inhibition, direct interaction with DNA, and antioxidant actions.
In Vitro Antiproliferative Activity Mechanisms in Cancer Cell Lines (e.g., Cell Cycle Arrest, Apoptosis Induction)
Quinoline derivatives have demonstrated significant antiproliferative effects across various cancer cell lines by inducing programmed cell death (apoptosis) and halting the cell division cycle. nih.gov These actions are critical for controlling the uncontrolled growth characteristic of cancer. ekb.eg
Apoptosis Induction: The induction of apoptosis is a key strategy for many anticancer agents. Quinoline derivatives trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway: The quinoline derivative PQ1 has been shown to activate the intrinsic pathway in T47D breast cancer cells. nih.govresearchgate.net This involves increasing the levels of the pro-apoptotic protein Bax, which leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net This event subsequently activates caspase-9, a key initiator caspase in this pathway. nih.govresearchgate.net Similarly, certain quinoline-N-oxide derivatives were found to activate caspase-9 and the executioner caspase-3 in human erythroleukemic K562 cells. nih.gov
Extrinsic Pathway: Research on PQ1 also confirmed its ability to activate caspase-8, the primary initiator caspase of the extrinsic pathway. nih.govresearchgate.net
Executioner Caspases and Other Factors: Both pathways converge on the activation of executioner caspases, such as caspase-3. nih.govresearchgate.net Pre-treatment with a caspase-3 inhibitor was able to completely block the cell death induced by PQ1. nih.gov Further studies on other derivatives, such as quinazoline hybrids, have shown they can significantly increase the BAX/Bcl-2 ratio, pushing the cell towards apoptosis. nih.gov Additionally, novel tetrahydroquinoline derivatives have been found to induce apoptosis in glioblastoma cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3/7. tuni.fi
Cell Cycle Arrest: In addition to inducing apoptosis, this compound derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at various checkpoints, preventing the cells from proceeding with division.
A novel bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline was found to cause cell cycle arrest in the S phase in breast cancer cell lines. researchgate.net
Other studies using a quinazolinone derivative demonstrated an arrest of the A549 lung cancer cell line in the G2/M phase. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Observed Mechanism | Key Molecular Events | Reference |
|---|---|---|---|---|
| PQ1 | T47D (Breast) | Apoptosis | Activation of caspase-8, caspase-9, and caspase-3; increased Bax levels; cytochrome c release. | nih.govresearchgate.net |
| Quinoline-N-Oxide Derivatives | K562 (Leukemia) | Apoptosis | Activation of caspase-9 and caspase-3. | nih.gov |
| Quinazoline Hybrids | H460 (Lung) | Apoptosis | Increased BAX expression, reduced Bcl-2 expression. | nih.gov |
| Tetrahydroquinoline Derivative (4ag) | LN229, SNB19 (Glioblastoma) | ROS-mediated Apoptosis | Activation of caspase-3/7. | tuni.fi |
| Bis spiro-cyclic pyrimido[4,5-b]quinoline | MCF7 (Breast) | Cell Cycle Arrest | Arrest in S phase. | researchgate.net |
| Quinazolinone Derivative (5k) | A549 (Lung) | Cell Cycle Arrest | Arrest in G2/M phase. | nih.gov |
Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition)
The quinoline scaffold is a foundational structure for a multitude of enzyme inhibitors. A primary focus of this research has been the inhibition of protein kinases, which are crucial regulators of cellular processes like growth and proliferation and are often dysregulated in cancer. nih.gov
Kinase Inhibition: Quinoline-based compounds have been developed to target a wide spectrum of kinases, acting as potent inhibitors.
Tyrosine Kinase Inhibitors (TKIs): Many derivatives act as TKIs. For example, a series of quinazolin-4(3H)-one derivatives showed potent inhibitory activity against multiple tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The mechanism often involves competitive binding at the ATP-binding site of the enzyme. nih.gov
Pim-1 Kinase: Several quinoline derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in prostate cancer. ijmphs.com
KIT and PDGFRA Kinases: Ripretinib, a drug containing a quinoline moiety, functions as a switch-control kinase inhibitor. qinlockhcp.com In preclinical studies, it was shown to bind to both the activation switch and the switch pocket of KIT and PDGFRA kinases, locking them in an inactive state. qinlockhcp.com This dual mechanism potently inhibits kinase activation across a broad spectrum of mutations. qinlockhcp.com
Other Enzyme Inhibition: Beyond kinases, quinoline derivatives inhibit other enzymes vital to cancer cell survival.
Topoisomerases: These enzymes are essential for managing DNA topology during replication. Some quinoline derivatives, structurally related to the antileukemic drug m-Amsacrine, function by inhibiting topoisomerase II. globalresearchonline.net
Tubulin Polymerization: Microtubules are critical for cell division, and their disruption is a validated anticancer strategy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, effectively halting mitosis. ekb.eg
Other Targets: In vitro studies have also identified quinoline derivatives that inhibit other key proteins such as heat shock protein 90 (HSP90) and NAD(P)H:quinone oxidoreductase (NQO1). nih.gov
| Compound/Derivative Class | Target Enzyme(s) | Mechanism/Key Finding | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | EGFR, HER2, CDK2 | Potent inhibitory activity; act as competitive inhibitors at the ATP-binding site. | nih.govnih.gov |
| Pyridine-quinoline hybrids | PIM-1 Kinase | Identified as competitive and non-competitive inhibitors. | ijmphs.comtandfonline.com |
| Ripretinib | KIT, PDGFRA | Switch-control inhibitor; locks kinase in an inactive conformation. | qinlockhcp.com |
| Indeno[1,2-c]quinoline derivatives | Topoisomerase I & II | Demonstrated dual inhibition of both enzymes. | nih.gov |
| Novel quinoline derivatives | Tubulin | Inhibited tubulin polymerization by targeting the colchicine (B1669291) binding site. | ekb.eg |
| 7-(aryl)-2,3-dihydro- nih.govdioxino[2,3-g]quinoline derivatives | HSP90 | Involved in interactions with the N-terminal ATP-binding site. | nih.gov |
DNA Binding and Intercalation Mechanisms (In Vitro)
Direct interaction with DNA is another significant mechanism through which quinoline-based compounds exert their antiproliferative effects. ijmphs.com These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. In vitro studies have elucidated two primary modes of DNA interaction: intercalation and groove binding.
DNA Intercalation: This mechanism involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. ijmphs.com This distorts the DNA structure, interfering with the function of enzymes like DNA polymerases and topoisomerases. ijmphs.com The DNA binding abilities of substituted benzimidazo[1,2-a]quinolines have been studied, showing their potential as intercalating agents. globalresearchonline.net The DNA intercalation of potent quinazoline hybrids was confirmed using a DNA/methyl green displacement assay, which measures the compound's ability to displace a known DNA intercalator. nih.gov
Minor Groove Binding: Some derivatives are designed to fit within the minor groove of the DNA helix. An in-silico study of 2,4-disubstituted quinoline-3-carboxylic acid derivatives showed that they bind preferentially to the A/T-rich regions of the minor groove. nih.govresearchgate.net This binding is stabilized by hydrogen bonds and other interactions, effectively locking the molecule in place and preventing processes that require DNA strand separation or protein binding in that region. nih.gov
| Compound/Derivative Class | Mode of Interaction | Evidence/Methodology | Reference |
|---|---|---|---|
| Quinazoline hybrids | Intercalation | DNA/methyl green assay showed well-established DNA binding affinities. | nih.gov |
| 2,4-disubstituted quinoline-3-carboxylic acids | Minor Groove Binding | In-silico docking studies showed binding to the A/T region of a B-DNA duplex. | nih.govresearchgate.net |
| Benzo- and tetrahydrobenzo-[h]quinoline derivatives | Intercalation | Detailed investigation and docking studies confirmed DNA intercalation. | nih.gov |
| Thiazolo[5,4-b]quinoline derivative (D3CLP) | Intercalation | Structurally related to m-Amsacrine, a known DNA intercalator. | globalresearchonline.net |
In Vitro Antioxidant Mechanisms
Quinoline derivatives have been investigated for their antioxidant properties, which involve their ability to neutralize harmful reactive oxygen species (ROS) and free radicals. The accumulation of oxidative stress from these species can damage cellular components like DNA, proteins, and lipids, contributing to various diseases. The antioxidant potential of these compounds is typically evaluated using a battery of in vitro assays that probe different aspects of their radical-scavenging and reducing capabilities.
Radical Scavenging Activity: The primary antioxidant mechanism is direct radical scavenging. This can occur through two main pathways:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. Bond Dissociation Energy (BDE) is a key parameter related to this mechanism. nih.gov
Single Electron Transfer (SET): The antioxidant donates an electron to the radical. Ionization Potential (IP) is a parameter used to evaluate this pathway. nih.gov
In Vitro Antioxidant Assays: Several standardized tests are used to measure the antioxidant capacity of quinoline derivatives in vitro:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This common assay measures the ability of a compound to scavenge the stable DPPH free radical. Numerous studies have shown that various quinoline derivatives, particularly those with phenolic or amine substitutions, exhibit significant DPPH radical scavenging activity. japsonline.comresearchgate.netgrowingscience.combenthamdirect.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this test measures the scavenging of the ABTS radical cation. Phenolic derivatives of quinazolin-4(3H)-one have shown high activity in this assay. mdpi.com
Other Radical Scavenging Assays: The capacity of quinolines to scavenge other specific radicals, such as superoxide (B77818) radicals, hydroxyl radicals, nitric oxide (NO) radicals, and hydrogen peroxide, has also been confirmed in vitro. japsonline.commdpi.comresearchgate.net
The presence of hydroxyl (phenolic) groups on the quinoline scaffold has been shown to be particularly effective at enhancing antioxidant activity. mdpi.com
| Compound/Derivative Class | Assay(s) Performed | Key Finding | Reference |
|---|---|---|---|
| Phenolic quinazolin-4(3H)-one derivatives | ABTS, DPPH, NO, CUPRAC, TAC | Derivatives with ortho-diphenolic groups showed higher radical scavenging activity than reference antioxidants (ascorbic acid, Trolox). | mdpi.com |
| Substituted Quinolines (3e, 3j) | DPPH, Superoxide, Hydroxyl, H2O2 | Exhibited high levels of antioxidant activity with low IC50 values across all assays. | japsonline.comresearchgate.net |
| 2-chloroquinoline-3-carbaldehydes | DPPH | Some derivatives showed over 85% radical scavenging activity. | researchgate.net |
| Quinolin-5-ylamine derivatives | DPPH | All tested compounds showed DPPH radical scavenging activity. | growingscience.com |
| Quinolinol Mannich bases | DPPH | One derivative (2b) showed almost double the antioxidant activity of the trolox (B1683679) control. | benthamdirect.com |
Future Research Directions and Emerging Paradigms for Quinolin 3 5h One Research
Development of Novel and Sustainable Synthetic Methodologies for Diversified Quinolin-3(5H)-one Libraries
A primary objective for future research is the establishment of novel and sustainable synthetic routes to produce diverse libraries of this compound derivatives. The paradigm is shifting from traditional, often harsh, synthetic protocols to advanced green methodologies that prioritize waste minimization, reduced solvent consumption, and lower energy input. researchgate.net
Key areas of development include:
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity from simple, readily available starting materials in a single step. rsc.org Developing MCRs tailored for the this compound core would enable rapid library synthesis.
Green Solvents and Catalysts: The use of environmentally benign solvents like water and ethanol, as well as recoverable and reusable nanocatalysts, is a growing trend. acs.orgresearchgate.nettandfonline.com Research into nanocatalyst-mediated synthesis of the this compound ring system is a promising avenue. acs.org
Flow Chemistry and Automation: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Integrating flow chemistry with automated platforms can accelerate the synthesis and purification of large compound libraries for high-throughput screening.
Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical methods provide green alternatives to traditional reagents for various chemical transformations, offering new pathways for functionalizing the this compound scaffold. rsc.org
| Synthetic Strategy | Advantages | Representative Methods |
| Microwave-Assisted Synthesis | Shortened reaction times, improved yields. tandfonline.com | Catalyst-free condensation, trifluoroacetic acid in chloroform. tandfonline.com |
| One-Pot Tandem Reactions | High efficiency, reduced waste, step economy. researchgate.netrsc.org | Acid-mediated and DMSO-assisted tandem synthesis. rsc.org |
| Sustainable Catalysis | Eco-friendly, catalyst reusability, mild conditions. | Iron(III) chloride catalysis, nanocatalysts. acs.orgrsc.org |
| Solid-Phase Synthesis | Amenable to automation and library generation. acs.org | Parallel synthesis of 3,5-carboxamide quinolin-2(1H)-ones on solid support. acs.org |
Integration of Advanced Computational Approaches for Rational Design and Mechanistic Prediction
Computational chemistry is an indispensable tool for accelerating the discovery process. For this compound research, integrating advanced computational methods will enable the rational design of new derivatives and provide deeper insight into reaction mechanisms. preprints.orgresearchgate.net
Future efforts will likely involve:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the reactivity of the this compound core, study reaction mechanisms, and calculate photophysical properties of novel derivatives. rsc.org
Molecular Docking and Dynamics: These techniques are crucial for predicting the binding affinity and interaction patterns of this compound derivatives with specific biological targets, thereby guiding the design of potent and selective inhibitors. researchgate.netmdpi.com
AI-Driven Drug Discovery: Machine learning and artificial intelligence can be employed to analyze large datasets, predict biological activities (QSAR models), and propose novel molecular structures with desired properties, significantly streamlining the design-synthesis-test cycle. futuremarketinsights.com
Systematic In Silico Screening: Protocols such as CADMA-Chem can be used to design and screen vast virtual libraries of this compound derivatives for properties like bioavailability, toxicity, and synthetic accessibility before committing to laboratory synthesis. nih.gov
Exploration of Undiscovered Reactivity Patterns and Transformations of this compound
While the general reactivity of quinolones is well-documented, the specific this compound scaffold holds potential for undiscovered chemical transformations. preprints.org The unique arrangement of the carbonyl group and adjacent functionalities presents opportunities for novel reactions. vulcanchem.com
Prospective research areas include:
Novel Cyclization and Rearrangement Reactions: Investigating reactions that induce molecular rearrangements or cascade cyclizations could lead to entirely new and complex heterocyclic frameworks built upon the this compound core. upce.cz
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the quinolinone backbone is a highly atom-economical strategy to introduce chemical diversity without the need for pre-functionalized substrates.
Asymmetric Catalysis: The development of enantioselective transformations targeting the stereocenters of the this compound ring system is critical for creating chiral molecules, which often exhibit distinct biological activities.
Palladium-Catalyzed Cross-Coupling: Expanding the scope of palladium-catalyzed reactions beyond known methods can provide versatile access to a wide array of substituted derivatives. mdpi.com
The reactivity of the this compound core is influenced by its distinct functional groups, including the carbonyl group, the nitrogen atom in the heterocyclic ring, and the aromatic system, all of which can serve as centers for chemical transformations. vulcanchem.com
Identification of Novel In Vitro Biological Targets and Elucidation of Associated Mechanistic Pathways
Quinoline (B57606) derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govresearchgate.net A key future direction is to systematically screen this compound libraries to identify novel biological targets and understand their mechanisms of action.
This will involve:
High-Throughput Screening (HTS): Screening diversified this compound libraries against large panels of cancer cell lines and microbial strains to identify new lead compounds. doi.org
Target Deconvolution: For compounds that show promising activity, identifying the specific protein or pathway they interact with is crucial. Techniques like affinity chromatography, proteomics, and genetic screening can be employed.
Enzyme Inhibition Assays: Testing libraries against panels of therapeutically relevant enzymes, such as kinases, proteases, and metabolic enzymes (e.g., COMT, AChE, MAO-B), could uncover new inhibitors. nih.govdoi.org
Mechanistic Studies: Once a target is identified, detailed in vitro studies are needed to elucidate the precise mechanism of action, such as determining the mode of enzyme inhibition or the downstream effects on cellular signaling pathways, including cell cycle arrest and apoptosis. nih.govekb.eg
| Potential Biological Target Class | Examples | Relevance |
| Protein Kinases | c-Met, EGFR | Anticancer therapy. preprints.orgdoi.org |
| Cytoskeletal Proteins | Tubulin | Anticancer, disruption of cell division. ekb.eg |
| Neurological Enzymes | AChE, MAO-B, COMT | Neuroprotective agents for diseases like Alzheimer's and Parkinson's. nih.gov |
| Microbial Enzymes | DNA gyrase, Topoisomerase IV | Antibacterial agents. mdpi.com |
Design and Synthesis of Chemically Diverse this compound Derivatives with Enhanced Specificity for Research Applications
Building on the foundations of novel synthesis, computational design, and biological screening, a significant future goal is the creation of highly specific this compound derivatives to be used as chemical tools. These specialized molecules are essential for basic research and for validating new drug targets.
This involves a strategic approach to design and synthesis:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold and analyzing how these changes affect biological activity is fundamental to optimizing potency and selectivity. researchgate.netnih.gov
Pharmacophore Hybridization: Combining the this compound core with other known pharmacophores can lead to hybrid molecules with novel or enhanced biological activities. researchgate.net
Synthesis of Chemical Probes: Designing and synthesizing derivatives that incorporate reporter tags, such as fluorescent dyes or biotin, can create chemical probes for use in cell imaging, target identification, and pull-down assays.
Improving Pharmacokinetic Profiles: Rational modifications to the scaffold can improve crucial drug-like properties, such as solubility and metabolic stability, which are vital for advancing from in vitro studies to more complex biological systems. preprints.org The synthesis of large, diverse libraries using combinatorial techniques is a powerful strategy for discovering molecules with these desired properties. acs.org
Q & A
Q. How can researchers optimize the synthesis of Quinolin-3(5H)-one derivatives to improve yield and purity?
Methodological Answer:
- Reaction Optimization : Vary solvents (e.g., DMF, ethanol) and catalysts (e.g., palladium or acid/base catalysts) to identify optimal conditions. For example, rigidifying the quinoline scaffold via pyrazolo[4,3-c]this compound derivatives may require refluxing in anhydrous conditions to prevent hydrolysis .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization for high-purity isolates. Ensure characterization via -NMR and HPLC (>95% purity) .
- Scalability : Pilot small-scale reactions (1–5 mmol) before scaling to gram quantities. Monitor exothermic reactions to avoid decomposition .
Q. What analytical techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- Structural Confirmation : Use -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity. For novel derivatives, X-ray crystallography can resolve conformational ambiguities .
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and elemental analysis. Report retention times and peak area percentages .
- Stability Testing : Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH) to assess shelf-life .
Q. How should researchers design initial biological assays to evaluate this compound’s therapeutic potential?
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to CB2 (e.g., GPCRs) based on prior SAR studies showing CB2 affinity for pyrazoloquinoline derivatives .
- In Vitro Assays : Use competitive binding assays (e.g., radioligand displacement) and functional assays (cAMP inhibition) to quantify receptor affinity (IC) and efficacy (EC) .
- Control Groups : Include reference agonists/antagonists (e.g., WIN55,212-2 for CB2) and vehicle controls to validate assay reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory data on this compound’s receptor selectivity?
Methodological Answer:
- Systematic Modifications : Introduce substituents at N-2 and C-4 positions to assess steric/electronic effects. For example, adamantanylmethyl groups at N-5 enhance CB2 selectivity over CB1 .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in CB1 vs. CB2 receptors. Compare interaction energies (ΔG) to explain selectivity trends .
- Data Reconciliation : Cross-validate in vitro results with in vivo models (e.g., murine colitis) to confirm functional relevance of receptor interactions .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress and intermediate stability .
- Quality-by-Design (QbD) : Use factorial design experiments to identify critical process parameters (CPPs) such as temperature (±5°C tolerance) and stirring rate .
- Documentation : Adhere to Beilstein Journal guidelines for reporting synthetic protocols, including exact molar ratios, solvent grades, and purification steps .
Q. How can researchers reconcile conflicting pharmacological data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to identify bioavailability bottlenecks .
- Dose-Response Calibration : Adjust in vivo dosing regimens based on in vitro EC values. For example, oral administration of 10 mg/kg in mice may achieve therapeutic plasma levels .
- Publication Standards : Follow CONSORT-EHEALTH guidelines to disclose all experimental variables (e.g., animal strain, diet, circadian timing) that may influence outcomes .
Q. What computational methods predict this compound’s metabolic pathways and toxicity?
Methodological Answer:
- In Silico Tools : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., CYP450 oxidation) and identify potential toxicophores .
- Docking Studies : Map reactive metabolites (e.g., epoxides) to off-target proteins (e.g., hERG channel) to assess cardiotoxicity risk .
- Validation : Compare predictions with in vitro hepatocyte assays and Ames test results for mutagenicity .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis development for this compound research?
Methodological Answer:
- Feasibility : Prioritize hypotheses testable within institutional resources (e.g., access to cannabinoid receptor assays) .
- Novelty : Explore understudied targets (e.g., CB2 in neuroinflammation) rather than replicating published SAR data .
- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines and obtain IRB approval for human tissue use .
Q. How should researchers design mixed-methodology studies to explore this compound’s mechanism of action?
Methodological Answer:
- Quantitative Component : Conduct dose-response assays (IC, EC) to quantify receptor modulation .
- Qualitative Component : Use transcriptomics (RNA-seq) to identify downstream signaling pathways affected by CB2 activation .
- Integration : Triangulate data with molecular dynamics simulations to explain how structural changes alter receptor binding .
Data Presentation & Reproducibility
Q. How to structure SAR tables for publications on this compound derivatives?
Methodological Answer:
- Table Design : Include columns for substituent positions, receptor affinity (Ki/IC), efficacy (% inhibition), and computational parameters (e.g., LogP, polar surface area) .
- Avoid Redundancy : Report only statistically significant data (p < 0.05) and omit raw spectra; deposit these in supplementary materials .
- Standardization : Use IUPAC nomenclature and CAS registry numbers for all derivatives .
Q. What protocols ensure reproducibility of this compound’s biological assays?
Methodological Answer:
- Detailed Metadata : Document cell passage numbers, serum lots, and incubation times (e.g., "HEK293 cells, passage 15–20, 10% FBS") .
- Open Science : Share raw data (e.g., .csv files) and analysis scripts (R/Python) via repositories like Zenodo .
- Reagent Validation : Certify antibody specificity (e.g., Western blot) and compound identity (CoA) before assay use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
